PF-3758309 dihydrochloride
Description
Properties
Molecular Formula |
C25H32Cl2N8OS |
|---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C25H30N8OS.2ClH/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16;;/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31);2*1H/t19-;;/m1../s1 |
InChI Key |
BTVSNRMSUYBDRT-JQDLGSOUSA-N |
SMILES |
CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2.Cl.Cl |
Isomeric SMILES |
CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)N[C@H](CN(C)C)C5=CC=CC=C5)SC=C2.Cl.Cl |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2.Cl.Cl |
Synonyms |
N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide dihydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
PF-3758309 Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3758309 dihydrochloride is a potent, orally available, and ATP-competitive small molecule inhibitor of the p21-activated kinase (PAK) family, with particularly high affinity for PAK4.[1][2][3] Developed through high-throughput screening and structure-based design, this pyrrolopyrazole compound has demonstrated significant preclinical anti-tumor activity by modulating key oncogenic signaling pathways.[1][4] This technical guide provides an in-depth overview of the mechanism of action of PF-3758309, supported by quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways involved.
Introduction
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as critical effectors for the Rho family of small GTPases, including Cdc42 and Rac.[1] The PAK family is subdivided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[5] Aberrant activation of PAKs, particularly PAK4, is implicated in numerous aspects of cancer progression, including cell proliferation, survival, cytoskeletal remodeling, and invasion.[1][4] PF-3758309 was identified as a potent inhibitor of PAK4 and has been instrumental in elucidating the therapeutic potential of targeting this kinase in oncology.[1]
Mechanism of Action
PF-3758309 functions as a reversible, ATP-competitive inhibitor of PAK4.[1][2] Its binding to the ATP-binding pocket of the PAK4 kinase domain prevents the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling cascades.[1][6] Crystallographic studies of the PF-3758309/PAK4 complex have elucidated the specific molecular interactions that determine its potency and selectivity.[1]
Core Signaling Pathway
The primary mechanism of action of PF-3758309 involves the inhibition of the PAK4 signaling pathway. A key downstream substrate of PAK4 is GEF-H1 (Guanine Nucleotide Exchange Factor-H1), a RhoA-specific GEF.[1][7] By inhibiting PAK4, PF-3758309 prevents the phosphorylation of GEF-H1, leading to a reduction in RhoA activity and subsequent effects on the actin cytoskeleton and cell motility.[1] Furthermore, global cellular analysis has revealed that PF-3758309 modulates other significant signaling nodes, including the p53 and NF-κB pathways.[1][8][9]
Quantitative Data
The potency and selectivity of PF-3758309 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of PF-3758309
| Target | Assay Type | Value | Reference |
| PAK4 | Kd | 2.7 nM | [1][2] |
| PAK4 | Ki | 18.7 nM | [1][2] |
| PAK1 | Ki | 13.7 nM | [5] |
| PAK2 | IC50 | 190 nM | [5] |
| PAK3 | IC50 | 99 nM | [5] |
| PAK5 | Ki | 18.1 nM | [5] |
| PAK6 | Ki | 17.1 nM | [5] |
Table 2: Cellular Activity of PF-3758309
| Cell Line | Assay Type | Endpoint | IC50 / EC50 | Reference |
| Engineered Cells | Phospho-GEF-H1 | Inhibition of Phosphorylation | 1.3 nM | [1][7] |
| HCT116 | Anchorage-Independent Growth | Inhibition of Growth | 0.24 nM | [7] |
| A549 | Cellular Proliferation | Inhibition of Proliferation | 20 nM | [1][3] |
| A549 | Anchorage-Independent Growth | Inhibition of Growth | 27 nM | [1][3] |
| Tumor Cell Panel | Anchorage-Independent Growth | Inhibition of Growth | 4.7 ± 3.0 nM (average) | [1] |
| Most Sensitive Xenograft Model | Tumor Growth | Inhibition of Growth | 0.4 nM (plasma EC50) | [1][4] |
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the mechanism of action of PF-3758309. These are generalized protocols based on standard laboratory procedures and information from the cited literature.
In Vitro Kinase Assay (General Protocol)
This assay determines the inhibitory activity of PF-3758309 against a specific kinase.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a purified recombinant kinase (e.g., PAK4), a kinase-specific peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding a phosphate source (e.g., [γ-³²P]ATP) and incubate at a controlled temperature (e.g., 30°C) for a specified time.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Measure the incorporation of the phosphate into the peptide substrate using an appropriate method, such as filter binding and scintillation counting or a luminescence-based assay.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of PF-3758309 and determine the IC50 or Ki value.
Cellular Phosphorylation Assay (General Protocol)
This assay measures the ability of PF-3758309 to inhibit the phosphorylation of a target substrate within a cellular context.
-
Cell Culture: Culture a suitable cell line (e.g., HCT116 or engineered cells expressing the target) to an appropriate confluency.
-
Treatment: Treat the cells with various concentrations of this compound for a specific duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-GEF-H1).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the signal to a loading control (e.g., total protein or a housekeeping protein like GAPDH).
-
-
Data Analysis: Quantify the band intensities and calculate the IC50 value for the inhibition of phosphorylation.
Anchorage-Independent Growth Assay (Soft Agar Assay - General Protocol)
This assay assesses the effect of PF-3758309 on the ability of cancer cells to grow without attachment to a solid surface, a hallmark of transformation.
-
Base Agar Layer: Prepare a base layer of agar in culture plates.
-
Cell Suspension: Prepare a single-cell suspension of the desired cancer cell line (e.g., HCT116, A549) in a top layer of agar containing various concentrations of PF-3758309.
-
Plating: Plate the cell-containing top agar onto the base agar layer.
-
Incubation: Incubate the plates for several weeks, feeding the cells periodically with media containing the respective concentrations of PF-3758309.
-
Colony Staining and Counting: Stain the colonies with a dye (e.g., crystal violet) and count the number and size of the colonies.
-
Data Analysis: Determine the effect of PF-3758309 on colony formation and calculate the IC50 value.
In Vivo Xenograft Model (General Protocol)
This model evaluates the anti-tumor efficacy of PF-3758309 in a living organism.
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., HCT116, A549) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., orally) or a vehicle control at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of PF-3758309.
Conclusion
This compound is a well-characterized, potent inhibitor of PAK4 with significant preclinical anti-cancer activity. Its mechanism of action, centered on the inhibition of the PAK4-GEF-H1 signaling axis and modulation of other key oncogenic pathways, provides a strong rationale for the therapeutic targeting of PAK4 in cancer. The quantitative data and experimental methodologies outlined in this guide offer a comprehensive resource for researchers and drug development professionals working on PAK inhibitors and related signaling pathways. While clinical development of PF-3758309 was halted due to pharmacokinetic challenges, it remains an invaluable tool for preclinical research and a foundational compound in the ongoing development of novel PAK inhibitors.[10][11]
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Anchorage-Independent Growth Assay [whitelabs.org]
- 3. benchchem.com [benchchem.com]
- 4. physiology.elte.hu [physiology.elte.hu]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p21-activated kinase 1 phosphorylates and regulates 14-3-3 binding to GEF-H1, a microtubule-localized Rho exchange factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
PF-3758309 Dihydrochloride: A Technical Profile of a PAK4-Targeted Kinase Inhibitor
For Research, Scientific, and Drug Development Professionals
Abstract
PF-3758309 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor primarily targeting p21-activated kinase 4 (PAK4). Developed through high-throughput screening and structure-based design, it has been investigated for its therapeutic potential in oncology due to the role of PAK4 in oncogenic signaling, cell proliferation, and survival. This document provides an in-depth technical overview of PF-3758309's target profile, selectivity, and the methodologies used for its characterization.
Core Target Profile and Potency
PF-3758309 is a pyrrolopyrazole compound that functions as a reversible, ATP-competitive inhibitor of PAK4.[1][2] Its high affinity for PAK4 has been quantified through various biochemical and cellular assays.
Table 1: In Vitro Potency of PF-3758309 Against PAK4
| Parameter | Value (nM) | Assay Type |
| Kd | 2.7 nM | Isothermal Titration Calorimetry |
| Ki | 18.7 nM | Biochemical Kinase Assay |
| IC50 | 1.3 nM | Phospho-GEF-H1 Cellular Assay |
| IC50 | 0.24 nM | Anchorage-Independent Growth (HCT116 cells) |
Data sourced from multiple references.[1][2][3][4]
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. PF-3758309 has been profiled against the human kinome, demonstrating a degree of selectivity for the PAK family, particularly Group B PAKs, while also showing activity against other kinases at higher concentrations.
Activity Across PAK Isoforms
PF-3758309 is often described as a pan-PAK inhibitor, though with varying potency against the different isoforms.[4][5] It shows similar potency against the Group B PAKs (PAK4, PAK5, PAK6) and the Group A member PAK1, with less activity against PAK2 and PAK3.[4][6]
Table 2: PF-3758309 Potency Against PAK Family Kinases
| Target | Group | Ki (nM) | IC50 (nM) |
| PAK1 | A | 13.7 | - |
| PAK2 | A | - | 190 |
| PAK3 | A | - | 99 |
| PAK4 | B | 18.7 | - |
| PAK5 | B | 18.1 | - |
| PAK6 | B | 17.1 | - |
Data sourced from multiple references.[4][5][6]
Off-Target Kinase Activity
Screening against a broad panel of 146 human kinases revealed several off-target hits for PF-3758309.[6][7] It is important to note that while biochemical activity was detected, the cellular relevance of this inhibition may be limited, as starkly different biological "fingerprints" were observed when compared to inhibitors of these off-target kinases, such as the Src-family inhibitor Dasatinib.[2]
Table 3: Selected Off-Target Kinase Inhibition by PF-3758309
| Kinase Family | Kinase Members |
| Src Family | SRC, FYN, YES, FGR |
| Other | AMPK, RSK, CHEK2, FLT3, PKC (multiple isoforms), PDK2, TRKA, AKT3, PRK1 |
Data sourced from a kinase panel screening.[7]
Mechanism of Action and Signaling Pathways
PF-3758309 exerts its effects by binding to the ATP-binding pocket of PAK4, preventing the phosphorylation of its downstream substrates.[2] One of the key validated substrates is GEF-H1, and inhibition of its phosphorylation on Serine 810 is a primary biomarker of PF-3758309 activity.[1][2] The inhibition of the PAK4 signaling cascade impacts several fundamental cellular processes.
The diagram below illustrates the mechanism of action of PF-3758309.
PAK4 is a central node in multiple signaling pathways that are often dysregulated in cancer. By inhibiting PAK4, PF-3758309 modulates these interconnected networks, including the NF-κB and PI3K/Akt pathways, leading to anti-proliferative and pro-apoptotic effects.[2][8]
The following diagram depicts the central role of PAK4 in oncogenic signaling and the inhibitory effect of PF-3758309.
Key Experimental Protocols
The characterization of PF-3758309 involved several key in vitro and cell-based assays. The methodologies for these are detailed below.
Phospho-GEF-H1 Cellular Assay
This assay was developed to provide a specific measure of PAK4 kinase activity within a cellular context.[1]
-
Cell Line: TR-293-KDG cells, which are HEK293 cells engineered to stably express a tetracycline-inducible PAK4 kinase domain and a constitutively expressed HA-tagged GEF-H1 deletion mutant.[1][7]
-
Protocol:
-
TR-293-KDG cells are seeded in appropriate plates.
-
PAK4 expression is induced via tetracycline treatment.
-
Cells are treated with various concentrations of PF-3758309 for 3 hours.[1]
-
Cells are lysed, and the HA-tagged GEF-H1 is captured on an anti-HA antibody-coated plate.
-
The level of GEF-H1 phosphorylation at Serine 810 is detected using a specific anti-phospho-S810-GEF-H1 antibody.
-
Quantification is performed using a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable substrate.[1][7]
-
-
Endpoint: The IC50 value is determined by measuring the concentration of PF-3758309 required to inhibit 50% of the phospho-GEF-H1 signal.
The workflow for this assay is outlined in the diagram below.
Anchorage-Independent Growth (Soft Agar) Assay
This assay measures a key hallmark of cellular transformation: the ability of cells to proliferate without being attached to a solid surface.
-
Principle: Untransformed cells typically undergo anoikis (a form of programmed cell death) when in suspension, whereas cancer cells can form colonies in a semi-solid medium like soft agar.
-
Protocol:
-
A base layer of 0.6-1% agar in culture medium is prepared in 96-well plates and allowed to solidify.[1]
-
A top layer containing 0.3-0.7% agar, culture medium, and a single-cell suspension (e.g., 4,000 HCT116 cells) is cast over the base layer.[1]
-
The cells are treated by adding culture medium containing various concentrations of PF-3758309 on top of the agar.
-
Plates are incubated for an extended period (e.g., 6-21 days) to allow for colony formation.[1]
-
Cell viability/proliferation is quantified. This can be done by staining colonies with a dye like crystal violet and counting them manually, or by using a viability reagent such as AlamarBlue (resazurin), where fluorescence is measured.[1]
-
-
Endpoint: The IC50 value is determined by the concentration of PF-3758309 that inhibits colony formation by 50%.
Conclusion
PF-3758309 dihydrochloride is a well-characterized, potent inhibitor of PAK4 and other PAK family kinases. Its mechanism of action via ATP competition and its effects on downstream oncogenic signaling pathways have been extensively documented. While it demonstrates potent anti-proliferative and pro-apoptotic activity in numerous cancer cell lines, its selectivity profile indicates potential for off-target effects that should be considered in experimental design and data interpretation. The detailed protocols provided herein serve as a guide for researchers aiming to utilize PF-3758309 as a chemical probe to investigate PAK4 biology or as a reference compound in drug development programs.
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAK4 | Cancer Genetics Web [cancerindex.org]
- 4. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
PF-3758309 Dihydrochloride in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3758309 dihydrochloride is a potent, orally available, and ATP-competitive small-molecule inhibitor primarily targeting p21-activated kinase 4 (PAK4).[1][2] Extensive preclinical research has demonstrated its efficacy in inhibiting oncogenic signaling, inducing apoptosis, and suppressing tumor growth across a variety of cancer models, including colon, lung, pancreatic, and neuroblastoma.[3][4] This technical guide provides an in-depth overview of PF-3758309, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to support ongoing research and drug development efforts in oncology.
Mechanism of Action and Kinase Selectivity
PF-3758309 is a pyrrolopyrazole compound that functions as a reversible, ATP-competitive inhibitor of PAK4.[1][2] Structural characterization through X-ray crystallography has elucidated its binding mode within the ATP-binding pocket of the PAK4 catalytic domain.[5] While it is most potent against PAK4, PF-3758309 also exhibits activity against other PAK isoforms.[6] Its inhibitory activity is not restricted to the PAK family; it has been profiled against a broad panel of kinases, showing activity against a subset of other kinases, which should be a consideration in experimental design.[1][6]
Quantitative Inhibition Data
The potency of PF-3758309 has been quantified across various biochemical and cellular assays. The tables below summarize the key inhibitory constants and efficacy values.
| Target | Parameter | Value | Assay Method | Reference(s) |
| PAK4 | K | 2.7 ± 0.3 nM | Isothermal Calorimetry | [1] |
| K | 18.7 ± 6.6 nM | Kinase Domain Biochemical Assay | [1][2] | |
| IC₅₀ | 1.3 ± 0.5 nM | pGEF-H1 Cellular Assay | [7] | |
| PAK1 | K | 13.7 ± 1.8 nM | Enzymatic Assay | |
| PAK2 | IC₅₀ | 190 nM | Enzymatic Assay | [6] |
| PAK3 | IC₅₀ | 99 nM | Enzymatic Assay | [6] |
| PAK5 | K | 18.1 ± 5.1 nM | Enzymatic Assay | |
| PAK6 | K | 17.1 ± 5.3 nM | Enzymatic Assay |
Table 1: Biochemical and Cellular Potency of PF-3758309 against PAK Isoforms.
| Cell Line | Cancer Type | Parameter | Value | Assay Method | Reference(s) |
| HCT116 | Colon Carcinoma | IC₅₀ | 0.24 ± 0.09 nM | Anchorage-Independent Growth | [7] |
| A549 | Non-Small Cell Lung | IC₅₀ | 27 nM | Anchorage-Independent Growth | [1] |
| IC₅₀ | 20 nM | Cellular Proliferation | [1] | ||
| IC₅₀ | 0.463 µM | CCK-8 Assay (72 hrs) | [2] | ||
| Various | 20 Tumor Cell Lines | IC₅₀ | 4.7 ± 3.0 nM (avg) | Anchorage-Independent Growth | [1][7] |
| Various | 92 Tumor Cell Lines | IC₅₀ | < 10 nM in 46% | Growth Inhibition | [7] |
| KELLY | Neuroblastoma | IC₅₀ | 1.846 µM | CCK-8 Assay (24 hrs) | [8] |
| IMR-32 | Neuroblastoma | IC₅₀ | 2.214 µM | CCK-8 Assay (24 hrs) | [8] |
| SH-SY5Y | Neuroblastoma | IC₅₀ | 5.461 µM | CCK-8 Assay (24 hrs) | [8] |
| NBL-S | Neuroblastoma | IC₅₀ | 14.02 µM | CCK-8 Assay (24 hrs) | [8] |
Table 2: In Vitro Efficacy of PF-3758309 in Cancer Cell Lines.
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Metric | Value | Reference(s) |
| HCT116 | Colon Carcinoma | 7.5, 15, 20 mg/kg, PO, BID | Tumor Growth Inhibition | % TGI | 64, 79, 97 | |
| A549 | Non-Small Cell Lung | 7.5-30 mg/kg, PO, BID | Significant TGI | P-value | < 0.01 | [1] |
| Various | 5 Human Xenografts | 7.5-30 mg/kg, PO, BID | Statistically Significant TGI | - | >70% | [1] |
| Most Sensitive | - | - | - | EC₅₀ | 0.4 nM | [1][9] |
Table 3: In Vivo Efficacy of PF-3758309 in Xenograft Models.
Core Signaling Pathways and Cellular Effects
PF-3758309 modulates several critical signaling pathways downstream of PAK4, leading to its anti-cancer effects. These include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.
PAK4-Mediated Signaling
Inhibition of PAK4 by PF-3758309 directly impacts its downstream effectors. A key substrate, GEF-H1, is inhibited from being phosphorylated, which disrupts cytoskeletal dynamics.[1][7] Furthermore, PF-3758309 has been shown to suppress signaling through pathways such as ERK, NF-κB, and β-catenin.[4][10] In neuroblastoma, it has been demonstrated that PF-3758309 exerts its effects on the cell cycle and apoptosis via the ERK signaling pathway.[4]
Caption: PF-3758309 inhibits PAK4, blocking multiple downstream oncogenic signaling pathways.
Cellular Proliferation and Apoptosis
PF-3758309 demonstrates potent anti-proliferative effects across a wide range of cancer cell lines.[1][7] In vivo studies have confirmed this, showing a dose- and time-dependent inhibition of the proliferation marker Ki67 in HCT116 tumor xenografts.[1] Concurrently, the inhibitor induces apoptosis, as evidenced by a significant increase in the apoptotic marker, activated caspase 3, in the same tumor model.[1] In neuroblastoma cell lines, PF-3758309 treatment leads to increased expression of pro-apoptotic proteins like BAD and BAK1, and decreased expression of the anti-apoptotic protein Bcl-2.[4][8]
Caption: Workflow for assessing cellular effects of PF-3758309 in cancer cell lines.
Cell Cycle Arrest
Studies in neuroblastoma have shown that PF-3758309 induces cell cycle arrest at the G1 phase.[4] This is accompanied by an increased expression of the cyclin-dependent kinase inhibitor CDKN1A (p21).[4][8]
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the research of PF-3758309. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
PAK4 Kinase Assay (Biochemical)
-
Principle: To measure the direct inhibitory effect of PF-3758309 on the enzymatic activity of the PAK4 kinase domain in a cell-free system. This is often done by quantifying the phosphorylation of a peptide substrate.
-
Methodology:
-
Reaction Mixture Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).
-
Enzyme and Substrate: Dilute recombinant PAK4 enzyme and a suitable peptide substrate in the kinase buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase buffer with a small percentage of DMSO.
-
Reaction Initiation: In a 384-well plate, combine the inhibitor solution, the enzyme solution, and a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of product (phosphorylated substrate or ADP) using a suitable method, such as the ADP-Glo™ Kinase Assay, which measures luminescence proportional to ADP production.
-
Data Analysis: Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
-
Anchorage-Independent Growth Assay (Soft Agar)
-
Principle: To assess the ability of cancer cells to proliferate in an environment that does not provide a solid substrate for attachment, a hallmark of malignant transformation.
-
Methodology:
-
Base Agar Layer: Prepare a solution of 0.6% agar in complete culture medium and pour it into 6-well plates. Allow it to solidify.
-
Cell-Agar Layer: Trypsinize and count the cells (e.g., HCT116). Resuspend the cells in a 0.3% agar solution in complete culture medium.
-
Plating: Carefully layer the cell-agar suspension on top of the solidified base layer.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-4 weeks, adding fresh medium periodically to keep the agar hydrated.
-
Staining and Counting: Stain the colonies with a dye like crystal violet or a viability stain. Count the number of colonies larger than a predefined diameter.
-
Data Analysis: Compare the number and size of colonies in PF-3758309-treated wells to DMSO-treated controls to determine the IC₅₀ for anchorage-independent growth.
-
Cell Proliferation Assay (e.g., CCK-8)
-
Principle: To measure the effect of PF-3758309 on the metabolic activity and proliferation of adherent cancer cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, neuroblastoma lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of PF-3758309 or DMSO as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add a solution like CCK-8 (Cell Counting Kit-8) to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide, PI).
-
Methodology:
-
Cell Treatment: Treat cells with PF-3758309 for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Methodology:
-
Cell Treatment and Harvesting: Treat cells with PF-3758309 and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
RNAse Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only stains DNA.
-
PI Staining: Add a PI staining solution to the cells.
-
Incubation: Incubate at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Immunohistochemistry (IHC) in Xenograft Tumors
-
Principle: To detect the expression and localization of specific proteins (e.g., Ki67, cleaved caspase-3) within formalin-fixed, paraffin-embedded tumor tissue sections.
-
Methodology:
-
Tissue Preparation: Excise tumors from xenograft models, fix in formalin, and embed in paraffin. Cut thin sections and mount on slides.
-
Deparaffinization and Rehydration: Remove paraffin from the tissue sections and rehydrate them through a series of ethanol washes.
-
Antigen Retrieval: Use heat-induced epitope retrieval (e.g., in a pressure cooker or steamer with a citrate buffer) to unmask the antigens.
-
Blocking: Block endogenous peroxidase activity and non-specific protein binding.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against the target proteins (e.g., anti-Ki67, anti-cleaved caspase-3) at a predetermined dilution for a specified time.
-
Detection: Use a labeled secondary antibody and a detection system (e.g., HRP-polymer system with a chromogen like DAB) to visualize the antibody binding.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei, dehydrate, and mount with a coverslip.
-
Analysis: Quantify the staining (e.g., percentage of positive cells) using microscopy and image analysis software.
-
Clinical Development and Future Perspectives
PF-3758309 was the first PAK inhibitor to enter clinical trials. However, a Phase 1 study in patients with advanced solid tumors was terminated due to poor pharmacokinetic properties, specifically very low oral bioavailability in humans (approximately 1%), and no objective tumor responses were observed. Despite this clinical setback, PF-3758309 remains a valuable tool compound for preclinical research to further investigate the roles of PAK kinases in cancer and to validate them as therapeutic targets. The challenges encountered with PF-3758309 have also spurred the development of new generations of PAK inhibitors with improved pharmacological profiles, including allosteric inhibitors.
Caption: The development trajectory of PF-3758309 from preclinical success to clinical challenges.
Conclusion
This compound is a well-characterized, potent inhibitor of PAK4 and other PAK kinases with significant anti-cancer activity in preclinical models. While its clinical development was halted, the extensive research surrounding this molecule has been instrumental in defining PAK4-related pathways and validating PAKs as therapeutic targets in oncology. The data and protocols summarized in this guide provide a comprehensive resource for researchers utilizing PF-3758309 as a chemical probe to further unravel the complexities of PAK signaling in cancer and to aid in the development of novel anti-cancer therapeutics.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.jp [promega.jp]
- 6. kumc.edu [kumc.edu]
- 7. biologi.ub.ac.id [biologi.ub.ac.id]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Neuroblastoma Cells Depend on CSB for Faithful Execution of Cytokinesis and Survival - PMC [pmc.ncbi.nlm.nih.gov]
PF-3758309 Dihydrochloride: A Technical Guide to a Potent p21-Activated Kinase (PAK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 dihydrochloride is a potent, orally available, and ATP-competitive small molecule inhibitor of p21-activated kinases (PAKs).[1][2] Developed through high-throughput screening and structure-based design, this pyrrolopyrazole compound has demonstrated significant activity against multiple PAK isoforms, with a particular potency for PAK4.[1] PAKs are a family of serine/threonine kinases that are key effectors of Rho family GTPases, playing a crucial role in various cellular processes, including cell proliferation, survival, motility, and cytoskeletal dynamics.[3][4] Dysregulation of PAK signaling is implicated in the pathogenesis of numerous cancers, making these kinases attractive targets for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of PF-3758309, detailing its mechanism of action, biochemical and cellular activities, and relevant preclinical data.
Mechanism of Action
PF-3758309 acts as a reversible, ATP-competitive inhibitor of PAKs.[2] Crystallographic studies of the PF-3758309/PAK4 complex have elucidated the molecular basis for its potency and kinase selectivity.[1] The inhibitor binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.[1] One of the key downstream substrates of PAK4 is Guanine Nucleotide Exchange Factor-H1 (GEF-H1).[1][5] By inhibiting PAK4, PF-3758309 effectively blocks the phosphorylation of GEF-H1 at Serine 810, a critical event in oncogenic signaling.[1][3]
Data Presentation
Biochemical Activity of PF-3758309
| Target | Parameter | Value (nM) | Reference |
| PAK4 | Kd | 2.7 ± 0.3 | [1] |
| PAK4 | Ki | 18.7 ± 6.6 | [1] |
| PAK1 | Ki | 13.7 ± 1.8 | [1] |
| PAK5 | Ki | 18.1 ± 5.1 | [1] |
| PAK6 | Ki | 17.1 ± 5.3 | [1] |
| PAK2 | IC50 | 190 | [1] |
| PAK3 | IC50 | 99 | [1] |
Cellular Activity of PF-3758309
| Cell Line | Assay | IC50 (nM) | Reference |
| Engineered Cells | GEF-H1 Phosphorylation | 1.3 ± 0.5 | [1] |
| HCT116 | Anchorage-Independent Growth | 0.24 ± 0.09 | [1] |
| Tumor Cell Panel (average) | Anchorage-Independent Growth | 4.7 ± 3.0 | [1] |
| A549 | Cellular Proliferation | 20 | [2] |
| A549 | Anchorage-Independent Growth | 27 | [2] |
In Vivo Efficacy of PF-3758309 in HCT116 Xenograft Model
| Dose (mg/kg, oral) | Tumor Growth Inhibition (%) | Reference |
| 7.5 | 64 | [6] |
| 15 | 79 | [6] |
| 20 | 97 | [6] |
Experimental Protocols
PAK4 Kinase Assay (Biochemical)
This protocol is a representative method for determining the biochemical potency of PF-3758309 against PAK4.
-
Reagents and Materials:
-
Recombinant PAK4 kinase domain
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
ATP (at a concentration close to the Km for PAK4)
-
This compound (serial dilutions)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well assay plates
-
-
Procedure:
-
Add 2 µL of serially diluted PF-3758309 or vehicle control to the wells of a 384-well plate.
-
Add 2 µL of PAK4 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.
-
References
- 1. pnas.org [pnas.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.jp [promega.jp]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PF-3758309 Dihydrochloride: A Potent p21-Activated Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3758309 dihydrochloride (CAS number 1279034-84-2) is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of p21-activated kinases (PAKs).[1][2] It exhibits high affinity for PAK4, a serine/threonine kinase implicated in various oncogenic processes, including cell proliferation, survival, motility, and cytoskeletal dynamics.[1][3][4] This technical guide provides a comprehensive overview of PF-3758309, summarizing its biochemical and cellular activities, detailing key experimental protocols, and visualizing its mechanism of action through signaling pathway diagrams. The information presented is intended to support further research and drug development efforts targeting PAK-driven malignancies.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1279034-84-2 | [5] |
| Molecular Formula | C₂₅H₃₀N₈OS · 2HCl | [6] |
| Molecular Weight | 563.55 g/mol | [6] |
| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM).[6][7] | [6][7] |
| Storage | Store at -20°C.[6] | [6] |
Biochemical Activity and Kinase Selectivity
PF-3758309 is a potent inhibitor of several PAK family members, with a particularly high affinity for PAK4. Its ATP-competitive nature allows it to effectively block the kinase activity of these enzymes.[1][2] The binding affinities and inhibitory concentrations against various kinases are summarized below.
Table 1: Biochemical Activity of PF-3758309 Against PAK Family Kinases
| Kinase | Parameter | Value (nM) | Reference |
| PAK4 | Kd | 2.7 ± 0.3 | [1][3] |
| Kd (SPR) | 4.5 ± 0.07 | [1] | |
| Ki | 18.7 ± 6.6 | [1][8] | |
| PAK1 | Ki | 13.7 ± 1.8 | [1][8] |
| PAK2 | IC₅₀ | 190 | [1][9] |
| PAK3 | IC₅₀ | 99 | [1][9] |
| PAK5 | Ki | 18.1 ± 5.1 | [1] |
| PAK6 | Ki | 17.1 ± 5.3 | [1] |
Kd: Dissociation constant; Ki: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration; SPR: Surface Plasmon Resonance.
Cellular Activity
PF-3758309 demonstrates potent anti-proliferative and pro-apoptotic effects across a broad range of cancer cell lines. A key cellular mechanism of action is the inhibition of the phosphorylation of GEF-H1, a downstream substrate of PAK4.[1][10]
Table 2: Cellular Activity of PF-3758309 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC₅₀ (nM) | Reference |
| HCT116 | Colorectal Carcinoma | Anchorage-Independent Growth | 0.24 ± 0.09 | [1] |
| Phospho-GEF-H1 Inhibition | 1.3 ± 0.5 | [1] | ||
| A549 | Non-Small Cell Lung Cancer | Anchorage-Independent Growth | 27 | [10] |
| Cellular Proliferation | 20 | [10] | ||
| Panel of 20 Tumor Cell Lines | Various | Anchorage-Independent Growth (average) | 4.7 ± 3.0 | [1][3] |
| Panel of 92 Tumor Cell Lines | Colorectal, NSCLC, Pancreatic, Breast | Growth Inhibition | 46% of cell lines < 10 | [1] |
| KELLY | Neuroblastoma | Proliferation | 1846 | |
| IMR-32 | Neuroblastoma | Proliferation | 2214 | |
| SH-SY5Y | Neuroblastoma | Proliferation | 5461 |
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated significant tumor growth inhibition upon oral administration of PF-3758309.[8]
Table 3: In Vivo Efficacy of PF-3758309 in Xenograft Models
| Tumor Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| HCT116 | Colorectal Carcinoma | 7.5, 15, and 20 mg/kg, p.o. | 64%, 79%, and 97%, respectively | [8] |
| A549 | Non-Small Cell Lung Cancer | 15-20 mg/kg, p.o. | >70% | |
| MDAMB231 | Breast Cancer | 15-20 mg/kg, p.o. | >70% | |
| M24met | Melanoma | 15-20 mg/kg, p.o. | >70% | |
| Colo205 | Colorectal Carcinoma | 15-20 mg/kg, p.o. | >70% | |
| ATL Xenograft | Adult T-cell Leukemia | 12 mg/kg/day | 87% |
p.o.: Per os (by mouth).
Signaling Pathways and Mechanism of Action
PF-3758309 exerts its anti-tumor effects by inhibiting the PAK4 signaling cascade. This leads to the modulation of several downstream pathways involved in cell cycle progression, apoptosis, and cytoskeletal organization. Global cellular analysis has also revealed unexpected links to the p53 pathway.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Phospho-GEF-H1 Cellular Assay
This assay is designed to measure the inhibitory effect of PF-3758309 on the phosphorylation of GEF-H1 by PAK4 in a cellular context.[1]
Methodology:
-
Cell Culture: A specific assay was developed using an engineered cell line with inducible expression of the PAK4 catalytic domain and a deletion mutant of GEF-H1 (amino acids 210–921).[1]
-
Induction: Expression of the PAK4 catalytic domain is induced according to the specific system's protocol (e.g., tetracycline-inducible system).
-
Inhibitor Treatment: Cells are treated with a dilution series of PF-3758309 for a specified period.
-
Cell Lysis and Protein Quantification: Cells are harvested and lysed. The total protein concentration is determined using a standard method (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated GEF-H1 (Serine 810) and total GEF-H1, followed by incubation with appropriate secondary antibodies.
-
Data Analysis: The band intensities are quantified, and the ratio of phosphorylated to total GEF-H1 is calculated. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of PF-3758309 to inhibit the anchorage-independent growth of cancer cells, a hallmark of transformation.[1]
Methodology:
-
Prepare Base Agar Layer: A base layer of 0.5% to 0.8% agar in culture medium is prepared and allowed to solidify in 6-well plates.[10]
-
Prepare Cell Suspension in Top Agar: A single-cell suspension of the desired cancer cell line (e.g., HCT116) is prepared. The cells are then mixed with a low-melting-point agarose solution (e.g., 0.3-0.4%) in culture medium containing various concentrations of PF-3758309.
-
Plate Cells: The cell-agar mixture is overlaid onto the solidified base agar layer.
-
Incubation: The plates are incubated at 37°C in a humidified incubator for 10-21 days, with periodic addition of fresh medium containing the inhibitor to prevent drying.
-
Colony Staining and Counting: After the incubation period, colonies are stained (e.g., with crystal violet) and counted manually or using an automated colony counter.
-
Data Analysis: The number of colonies in the treated wells is compared to the vehicle-treated control wells to determine the percentage of inhibition and calculate the IC₅₀ value.
Human Tumor Xenograft Studies
These in vivo studies evaluate the anti-tumor efficacy of PF-3758309 in an animal model.
Methodology:
-
Cell Culture and Implantation: Human tumor cells (e.g., HCT116 or A549) are cultured and then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: PF-3758309 is administered orally (p.o.) at specified doses (e.g., 7.5-30 mg/kg, twice daily) for a defined period (e.g., 9-18 days). The control group receives a vehicle solution.
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight and overall health of the mice are also monitored.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical significance is determined using appropriate statistical tests.
Conclusion
This compound is a well-characterized, potent inhibitor of PAK4 with significant anti-tumor activity in both in vitro and in vivo models. Its ability to modulate key oncogenic signaling pathways makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of targeting the PAK signaling pathway in cancer.
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. e-century.us [e-century.us]
- 5. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. promega.jp [promega.jp]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-3758309 Dihydrochloride: A Technical Guide to its Role in Cytoskeletal Remodeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3758309 is a potent, orally available, and ATP-competitive small-molecule inhibitor primarily targeting p21-activated kinase 4 (PAK4).[1][2] As a member of the p21-activated kinase (PAK) family, PAK4 is a critical effector of Rho GTPases, particularly Cdc42, and plays a significant role in oncogenic signaling, including cytoskeletal organization, cell migration, proliferation, and survival.[3][4] This technical guide provides an in-depth analysis of PF-3758309, focusing on its mechanism of action related to cytoskeletal remodeling, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. While its clinical development was halted due to poor pharmacokinetic properties in humans, PF-3758309 remains an invaluable tool for preclinical research into the biological functions of PAK kinases.[5][6]
Introduction to PF-3758309
Developed through high-throughput screening and structure-based design, PF-3758309 is a pyrrolopyrazole compound that acts as a reversible, ATP-competitive inhibitor of PAKs.[3] It demonstrates high potency for the group B PAKs (PAK4, PAK5, PAK6) and the group A member PAK1, with less activity against PAK2 and PAK3.[2][3] Its ability to modulate PAK4-dependent signaling pathways has been shown to inhibit anchorage-independent growth, induce apoptosis, and remodel the cytoskeleton in various cancer cell lines.[1][3]
Mechanism of Action and Cytoskeletal Remodeling
The integrity and dynamics of the actin cytoskeleton are fundamental to cell motility, invasion, and morphology. The PAK4 kinase is a central regulator of these processes.
The PAK4 Signaling Pathway: Activated by the GTP-bound form of Cdc42, PAK4 influences the actin cytoskeleton primarily through the LIM kinase 1 (LIMK1) and cofilin pathway.[7][8][9]
-
PAK4 Activation: Upon binding of active Cdc42, PAK4 is activated.
-
LIMK1 Phosphorylation: Activated PAK4 phosphorylates and activates LIMK1.[9]
-
Cofilin Inactivation: LIMK1, in turn, phosphorylates cofilin at Serine 3.[10]
-
Actin Polymerization: Phosphorylation inactivates cofilin's actin-depolymerizing function. This leads to the accumulation and stabilization of F-actin filaments, promoting the formation of structures like filopodia and lamellipodia, which are essential for cell migration.[8][10]
Inhibition by PF-3758309: PF-3758309, by competitively binding to the ATP pocket of PAK4, blocks its kinase activity. This initiates a cascade of inhibitory effects:
-
Prevents the phosphorylation and activation of LIMK1.
-
Leads to reduced phosphorylation (and thus increased activity) of cofilin.
-
Active cofilin severs and depolymerizes actin filaments, disrupting the formation of migratory structures and leading to a collapse of the actin cytoskeleton.
This mechanism underlies the observed effects of PF-3758309 on inhibiting cell migration, invasion, and anchorage-independent growth.[3][11]
Quantitative Data
The potency and efficacy of PF-3758309 have been quantified across various biochemical and cellular assays.
Table 1: Biochemical and Cellular Potency of PF-3758309
| Target/Assay | Parameter | Value | Reference |
|---|---|---|---|
| Biochemical Assays | |||
| PAK4 | Kd (dissociation constant) | 2.7 ± 0.3 nM | [3] |
| PAK4 | Kd | 4.5 nM | [12] |
| PAK4 | Ki (inhibition constant) | 18.7 ± 6.6 nM | [3] |
| PAK1 | Ki | 13.7 ± 1.8 nM | [3] |
| PAK5 | Ki | 18.1 ± 5.1 nM | [3] |
| PAK6 | Ki | 17.1 ± 5.3 nM | [3] |
| PAK2 | IC50 | 190 nM | [3] |
| PAK3 | IC50 | 99 nM | [3] |
| Cellular Assays | |||
| GEF-H1 Phosphorylation (PAK4 substrate) | IC50 | 1.3 ± 0.5 nM | [3] |
| Anchorage-Independent Growth (HCT116) | IC50 | 0.24 ± 0.09 nM | [3][13] |
| Anchorage-Independent Growth (Tumor panel avg.) | IC50 | 4.7 ± 3.0 nM | [3] |
| Anchorage-Independent Growth (A549) | IC50 | 27 nM | [2][3] |
| Cellular Proliferation (A549) | IC50 | 20 nM | [2][3] |
| NF-κB Signaling | IC50 | 24.2 ± 14.8 nM |[3] |
Table 2: In Vivo Efficacy of PF-3758309 in Xenograft Models
| Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|
| HCT116 (Colon) | 7.5 mg/kg BID | 64% | [5] |
| HCT116 (Colon) | 15 mg/kg BID | 79% | [5] |
| HCT116 (Colon) | 20 mg/kg BID | 97% | [5] |
| Multiple Models* | 15-20 mg/kg PO | >70% | [12] |
| ATLL Xenograft | 12 mg/kg Daily | 87% | [5] |
| MDA-MB-231 (Breast) | Not specified | 89% reduction | [11] |
*Models include HCT116, A549, MDAMB231, M24met, and Colo205.[12]
Detailed Experimental Protocols
The following protocols are foundational for studying the effects of PF-3758309 on cytoskeletal remodeling and associated oncogenic phenotypes.
Protocol: Transwell Cell Migration and Invasion Assay
This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) layer like Matrigel® (invasion) towards a chemoattractant.[14][15]
Methodology:
-
Preparation (for invasion): Thaw Matrigel® on ice. Dilute with chilled, serum-free medium to a final concentration of 200 µg/mL. Add 100 µL to the apical chamber of each Millicell® insert and incubate at 37°C for 2-3 hours to allow for gelling.[16]
-
Cell Seeding:
-
Culture cells to ~80% confluency, then serum-starve for 12-24 hours.
-
Harvest cells using a non-enzymatic method and resuspend in serum-free medium at a concentration of 1x10⁵ cells/mL.
-
Pre-treat the cell suspension with various concentrations of PF-3758309 or a vehicle control (DMSO) for 30-60 minutes.
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.[16]
-
Carefully place the inserts into the wells and seed 100 µL of the treated cell suspension into the apical chamber of each insert.[14][16]
-
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[17]
-
Staining and Quantification:
-
Carefully remove the inserts from the wells. Use a cotton-tipped applicator to gently remove the non-migrated cells and Matrigel® from the top surface of the membrane.[14]
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in 70% ethanol or 4% paraformaldehyde for 10-15 minutes.[14][17]
-
Stain the cells with 0.2% crystal violet solution for 10 minutes or with a fluorescent nuclear stain like DAPI.[14][16]
-
Wash the inserts gently in water to remove excess stain.
-
Image multiple fields of view for each membrane using an inverted microscope and count the number of migrated cells.
-
Protocol: Western Blotting for Phospho-Cofilin
This protocol allows for the detection of changes in the phosphorylation state of cofilin, a direct downstream indicator of PAK4-LIMK1 pathway activity.
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with PF-3758309 or vehicle for the desired time (e.g., 1-3 hours).
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer.
-
Load 20-30 µg of protein per lane and separate on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against phospho-cofilin (Ser3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection and Analysis:
-
Visualize protein bands using a chemiluminescence imager.
-
To normalize the data, the membrane can be stripped and re-probed with antibodies for total cofilin and a loading control like GAPDH or β-actin.
-
Quantify band intensity using densitometry software. A decrease in the p-cofilin/total cofilin ratio indicates inhibition of the PAK4 pathway.[18]
-
Conclusion
PF-3758309 dihydrochloride is a well-characterized, potent inhibitor of PAK4 and other p21-activated kinases. Its primary mechanism of action in cytoskeletal remodeling involves the disruption of the PAK4-LIMK1-cofilin signaling axis, leading to increased actin filament depolymerization and a subsequent impairment of cell motility and invasion.[3][9] The comprehensive quantitative data and established experimental protocols outlined in this guide underscore its utility as a critical research tool. Despite its failure in clinical trials due to unfavorable pharmacokinetics, PF-3758309 continues to be instrumental for elucidating the complex roles of PAKs in cancer biology and for the validation of PAK4 as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF-3758309 - Creative Enzymes [creative-enzymes.com]
- 5. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nischarin Inhibits LIM Kinase To Regulate Cofilin Phosphorylation and Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytoskeletal changes regulated by the PAK4 serine/threonine kinase are mediated by LIM kinase 1 and cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PAK-dependent regulation of actin dynamics in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pnas.org [pnas.org]
- 14. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 17. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: PF-3758309 Dihydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 is a potent, orally available, and ATP-competitive small-molecule inhibitor of p21-activated kinases (PAKs).[1][2][3][4] It was developed through structure-based design and high-throughput screening as a pyrrolopyrazole inhibitor with high affinity for PAK4.[1][5] PF-3758309 demonstrates broad anti-proliferative activity across various cancer cell lines, including those from colon, lung, and pancreatic cancers.[6][7] Its mechanism of action involves the inhibition of oncogenic signaling pathways, leading to effects such as the induction of apoptosis, cytoskeletal remodeling, and inhibition of cell proliferation and anchorage-independent growth.[1][4] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of PF-3758309 dihydrochloride.
Mechanism of Action
PF-3758309 is a reversible, ATP-competitive inhibitor that primarily targets Group II PAKs (PAK4, PAK5, PAK6) and Group A PAK1.[1][8] It binds to the kinase domain of PAK4, preventing the phosphorylation of its downstream substrates, such as GEF-H1.[1][2][5] The inhibition of the PAK4 signaling axis disrupts various cellular processes that are critical for tumor growth and survival.[1] While potent against PAK4, PF-3758309 also shows activity against other PAK isoforms and a limited number of other kinases.[3][9]
Caption: PAK4 signaling pathway and the inhibitory action of PF-3758309.
Quantitative Data Summary
The following tables summarize the in vitro potency and activity of PF-3758309 across various biochemical and cellular assays.
Table 1: Biochemical Inhibition and Binding Constants
| Target Kinase | Assay Type | Parameter | Value (nM) | Reference |
| PAK4 | Kinase Inhibition Assay | Kᵢ | 18.7 ± 6.6 | [1] |
| PAK1 | Kinase Inhibition Assay | Kᵢ | 13.7 ± 1.8 | [1] |
| PAK5 | Kinase Inhibition Assay | Kᵢ | 18.1 ± 5.1 | [1] |
| PAK6 | Kinase Inhibition Assay | Kᵢ | 17.1 ± 5.3 | [1] |
| PAK2 | Kinase Inhibition Assay | IC₅₀ | 190 | [1] |
| PAK3 | Kinase Inhibition Assay | IC₅₀ | 99 | [1] |
| PAK4 | Isothermal Calorimetry | Kₑ | 2.7 ± 0.3 | [1] |
| PAK4 | Surface Plasmon Resonance | Kₑ | 4.5 ± 0.07 | [1] |
Table 2: Cellular Activity and Anti-proliferative Effects
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Phosphorylation of GEF-H1 | Engineered Cells | IC₅₀ | 1.3 ± 0.5 | [1] |
| Anchorage-Independent Growth | Tumor Cell Panel | IC₅₀ | 4.7 ± 3 | [1][5] |
| Anchorage-Independent Growth | A549 | IC₅₀ | 27 | [2] |
| Anchorage-Independent Growth | HCT116 | IC₅₀ | 0.24 | [10] |
| Cellular Proliferation | A549 | IC₅₀ | 20 | [2] |
| Cellular Proliferation | SH-SY5Y | IC₅₀ | 5461 | [11] |
| Cellular Proliferation | IMR-32 | IC₅₀ | 2214 | [11] |
| Cellular Proliferation | KELLY | IC₅₀ | 1846 | [11] |
| Cellular Proliferation | NBL-S | IC₅₀ | 14020 | [11] |
| p53/Pin1 Interaction | - | IC₅₀ | 5.7 ± 1.7 | [1] |
| p53/Mdm2 Interaction | - | IC₅₀ | 5.6 ± 3.6 | [1] |
Experimental Protocols
Caption: General workflow for in vitro cell-based assays with PF-3758309.
Protocol 1: Biochemical PAK4 Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of PF-3758309 against the PAK4 kinase domain using a generic kinase assay format, such as ADP-Glo™ or similar.
Materials:
-
Recombinant human PAK4 kinase domain
-
Suitable peptide substrate for PAK4 (e.g., a derivative of GEF-H1)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in kinase assay buffer.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted PF-3758309 or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of the kinase/substrate mixture (containing recombinant PAK4 and peptide substrate at optimized concentrations) to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 10 µL of ATP solution (at a concentration close to its Kₘ for PAK4) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect Signal:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme). Plot the percent inhibition against the logarithm of PF-3758309 concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: Cellular Phospho-GEF-H1 Inhibition Assay
This protocol details a method to measure the inhibition of endogenous GEF-H1 phosphorylation in a cellular context, a direct downstream target of PAK4.
Materials:
-
HCT116 or A549 cells
-
Complete cell culture medium (e.g., McCoy's 5A for HCT116) with 10% FBS
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-phospho-GEF-H1 (Ser810), Rabbit anti-total GEF-H1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of PF-3758309 (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for 2-4 hours at 37°C in a CO₂ incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 20 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (anti-phospho-GEF-H1, anti-total GEF-H1, and anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-GEF-H1 signal to total GEF-H1 and/or β-actin. Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value.
Protocol 3: Cell Proliferation Assay (CellTiter-Glo®)
This protocol outlines a method to assess the anti-proliferative effects of PF-3758309 by quantifying ATP as an indicator of metabolically active, viable cells.[2]
Materials:
-
A549 or other sensitive tumor cell lines
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare a serial dilution of PF-3758309 in culture medium. Add the diluted compound to the wells (final volume 200 µL). Include wells with DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well with a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Plot the viability against the logarithm of PF-3758309 concentration and fit the curve to determine the IC₅₀ value.
Protocol 4: Anchorage-Independent Growth Assay (Soft Agar)
This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, and the inhibitory effect of PF-3758309 on this process.
Materials:
-
HCT116 or other suitable cancer cell lines
-
Complete cell culture medium
-
Agar (low melting point)
-
This compound
-
6-well plates
-
Microscope and imaging system
Procedure:
-
Bottom Agar Layer:
-
Prepare a 1.2% agar solution in sterile water and autoclave. Keep it at 42°C in a water bath.
-
Prepare a 2X medium solution.
-
Mix equal volumes of the 1.2% agar and 2X medium to create a 0.6% agar base layer.
-
Dispense 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Top Agar Layer (with cells):
-
Prepare a 0.7% agar solution and keep it at 42°C.
-
Trypsinize and count the cells. Prepare a cell suspension in 2X medium at a density of 2 x 10⁴ cells/mL.
-
Prepare serial dilutions of PF-3758309 in 2X medium.
-
For each treatment condition, mix the 0.7% agar, the cell suspension, and the PF-3758309 dilution in a 1:1:1 ratio to get a final concentration of 0.35% agar, 5,000 cells/well, and the desired drug concentration.
-
Immediately plate 1.5 mL of this cell/agar suspension on top of the solidified bottom agar layer.
-
-
Incubation:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a CO₂ incubator for 14-21 days.
-
Feed the colonies every 3-4 days by adding 200 µL of medium containing the respective concentration of PF-3758309 on top of the agar.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies by adding 100 µL of 0.005% Crystal Violet solution to each well and incubating for 1 hour.
-
Count the number of colonies (e.g., >50 µm in diameter) using a microscope.
-
-
Data Analysis: Calculate the percent inhibition of colony formation for each concentration compared to the DMSO control. Determine the IC₅₀ value for anchorage-independent growth.
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. PF-3758309 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-3758309 Dihydrochloride Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 dihydrochloride is a potent, orally available, and ATP-competitive small-molecule inhibitor of p21-activated kinases (PAKs).[1][2][3] It exhibits high affinity for PAK4 and also inhibits other PAK isoforms, making it a subject of significant interest in cancer research and drug development.[4][5][6] Aberrant PAK signaling is implicated in numerous cellular processes critical to cancer progression, including cell proliferation, survival, cytoskeletal organization, and motility.[4][7][8] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of PF-3758309 in a laboratory setting.
Mechanism of Action
PF-3758309 is a pyrrolopyrazole compound that functions as a reversible, ATP-competitive inhibitor of PAKs.[2][6] It binds to the kinase domain of PAKs, preventing the transfer of phosphate from ATP to substrate proteins.[4] The primary target is PAK4, but it also shows activity against other PAK isoforms.[2][5][6] Inhibition of PAK4 by PF-3758309 disrupts downstream signaling pathways, leading to effects such as the inhibition of GEF-H1 phosphorylation, a direct substrate of PAK4.[4][9] This ultimately results in the suppression of oncogenic signaling, leading to reduced cell proliferation, induction of apoptosis, and inhibition of anchorage-independent growth in cancer cell lines.[4][6][9]
Signaling Pathway
The primary signaling pathway inhibited by PF-3758309 is the PAK4 pathway. PAKs are key effectors of the Rho family of small GTPases, including Cdc42 and Rac.[8] Upon activation, PAK4 phosphorylates a variety of downstream substrates, influencing multiple cellular functions. PF-3758309 has been shown to modulate known PAK4-dependent signaling nodes and has also been linked to other pathways such as p53 and NF-κB.[2][4][10]
References
- 1. PF-3758309 - Wikipedia [en.wikipedia.org]
- 2. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 10. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-3758309 Dihydrochloride In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental design for PF-3758309 dihydrochloride, a potent, orally available, and ATP-competitive inhibitor of p21-activated kinases (PAKs), with particularly high affinity for PAK4.[1][2][3][4] The following sections detail the mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for conducting in vivo efficacy experiments.
Mechanism of Action: PF-3758309 is a pyrrolopyrazole compound that acts as a reversible inhibitor of PAKs.[1][2] It has demonstrated significant activity against all PAK isoforms, with a particularly high potency for PAK4 (Kd = 2.7 nM).[2][3][4] The inhibition of PAK4 leads to the disruption of critical oncogenic signaling pathways involved in cell proliferation, survival, cytoskeletal remodeling, and anchorage-independent growth.[1][3] One of the key downstream effects is the inhibition of the phosphorylation of GEF-H1, a known PAK4 substrate.[1][4][5] Studies have also indicated that PF-3758309 can down-regulate the NF-κB signaling pathway.[6][7]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various human tumor xenograft models.
Table 1: Tumor Growth Inhibition in Human Colorectal Carcinoma (HCT-116) Xenograft Model
| Dosage (Oral, Twice Daily) | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| 7.5 mg/kg | 9-18 days | 64% | [8][9] |
| 15 mg/kg | 9-18 days | 79% | [8][9] |
| 20 mg/kg | 9-18 days | 97% | [8][9] |
| 15 mg/kg | 6 days | 32.5% inhibition of [3H]FLT uptake | [5] |
| 25 mg/kg (Once Daily) | 6 days | 43.1% inhibition of [3H]FLT uptake | [5] |
Table 2: Antitumor Efficacy in Various Human Tumor Xenograft Models
| Tumor Model | Dosage (Oral, Twice Daily) | Tumor Growth Inhibition (TGI) | Reference |
| A549 (Lung Carcinoma) | 7.5-30 mg/kg | >70% | [5] |
| MDAMB231 (Breast Cancer) | 15-20 mg/kg | >70% | [10][11] |
| M24met (Melanoma) | 15-20 mg/kg | >70% | [10][11] |
| Colo205 (Colorectal Carcinoma) | 15-20 mg/kg | >70% | [10][11] |
| Adult T-cell Leukemia (ATL) | 12 mg/kg (Daily) | 87% | [8][9] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by PF-3758309.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a Human Tumor Xenograft Model
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of this compound in a subcutaneous human tumor xenograft model.
1. Animal Model and Housing:
- Species: Athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.
- Housing: House animals in a pathogen-free environment with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.
- Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
2. Cell Culture and Tumor Implantation:
- Cell Lines: Use appropriate human tumor cell lines (e.g., HCT-116, A549).
- Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Implantation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel. Subcutaneously inject 5 x 106 to 10 x 106 cells into the flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
- Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
- Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width2) / 2.
- Grouping: When tumors reach a mean volume of 100-200 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Drug Preparation and Administration:
- Formulation: Prepare this compound in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose).
- Dosage: Administer PF-3758309 orally (p.o.) at the desired dosages (e.g., 7.5, 15, 20 mg/kg) twice daily (BID).
- Control Group: Administer the vehicle alone to the control group.
- Treatment Duration: Treat the animals for a predetermined period, typically 14-21 days.
5. Efficacy Evaluation:
- Tumor Measurements: Continue to measure tumor volume and body weight every 2-3 days throughout the study.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
- Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
6. Pharmacodynamic Analysis (Optional):
- Collect tumor samples at various time points after the last dose for pharmacodynamic analysis.
- Analyze the levels of phosphorylated GEF-H1 (pGEF-H1) and other relevant biomarkers by Western blot or immunohistochemistry to confirm target engagement.
Experimental Workflow Diagram
Protocol 2: Combination Therapy with Chemotherapeutic Agents
This protocol outlines a study to evaluate the synergistic effect of PF-3758309 with standard chemotherapeutic agents in a patient-derived pancreatic cancer xenograft model.[12][13]
1. Animal Model and Tumor Establishment:
- Species: SCID mice, 6-8 weeks old.
- Tumor Model: Use patient-derived pancreatic ductal adenocarcinoma (PDA) cells for subcutaneous injection.
- Tumor Establishment: Follow the implantation and monitoring procedures as described in Protocol 1.
2. Treatment Groups:
- Randomize mice into the following treatment groups:
- Vehicle Control (Saline)
- PF-3758309 alone
- Chemotherapeutic agent alone (e.g., Gemcitabine)
- Combination of PF-3758309 and the chemotherapeutic agent
3. Drug Administration:
- PF-3758309: Administer orally as described in Protocol 1.
- Chemotherapeutic Agent: Administer according to established protocols (e.g., Gemcitabine administered intraperitoneally).
- Dosing Schedule: Coordinate the administration of both agents based on their pharmacokinetic and pharmacodynamic properties.
4. Efficacy Assessment:
- Monitor tumor volume and body weight as described in Protocol 1.
- At the end of the study, compare the tumor growth inhibition among the different treatment groups to assess for synergistic or additive effects.
5. Immunohistochemical Analysis:
- Excise tumors and perform immunohistochemical staining for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3) to elucidate the mechanism of enhanced antitumor activity.[12]
- Analyze the expression of other relevant biomarkers such as HIF-1α, palladin, and α-SMA.[12]
Logical Relationship of Combination Therapy
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 9. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. e-century.us [e-century.us]
- 13. PAK inhibition by PF-3758309 enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: PF-3758309 Dihydrochloride for the Investigation of PAK4 Signaling
Introduction
P21-activated kinase 4 (PAK4), a member of the group II p21-activated kinases, is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration.[1] Dysregulation of PAK4 signaling is frequently implicated in the pathogenesis and progression of various cancers, making it an attractive therapeutic target.[1][2][3][4] PF-3758309 dihydrochloride is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of PAK4.[5][6][7][8] Its high affinity and specificity make it an invaluable tool for researchers, scientists, and drug development professionals to dissect the intricate roles of PAK4 in both normal physiology and disease.
Mechanism of Action
PF-3758309 acts as a reversible, ATP-competitive inhibitor of the PAK4 kinase domain.[5][6] By binding to the ATP-binding pocket of PAK4, it prevents the transfer of phosphate from ATP to downstream substrates, effectively blocking its catalytic activity.[6] Crystallographic studies of the PF-3758309/PAK4 complex have elucidated the specific molecular interactions that determine its high potency and selectivity.[6] While it is a potent inhibitor of PAK4, it also exhibits activity against other PAK isoforms, particularly PAK1, PAK5, and PAK6, and should be considered a pan-PAK inhibitor in many contexts.[7][9][10][11]
Applications in Research and Drug Discovery
The study of PAK4 signaling using PF-3758309 encompasses a wide range of applications:
-
Elucidation of PAK4-Mediated Signaling Pathways: PF-3758309 allows for the targeted inhibition of PAK4, enabling researchers to identify and validate its downstream effectors and signaling cascades. Key pathways demonstrated to be modulated by PAK4 and thus sensitive to PF-3758309 inhibition include the LIMK1/Cofilin pathway, which regulates actin cytoskeleton dynamics, and the WNT/β-catenin and PI3K/AKT signaling pathways, which are crucial for cell proliferation and survival.[1][2]
-
Cancer Biology Research: Given the overexpression and hyperactivity of PAK4 in many cancers, PF-3758309 serves as a critical tool to investigate its role in oncogenesis.[1] Studies have shown that inhibition of PAK4 by PF-3758309 can suppress tumor cell proliferation, induce apoptosis, and inhibit anchorage-independent growth, migration, and invasion in various cancer cell lines, including those from colon, lung, breast, and pancreatic cancers.[1][6][12]
-
Validation of PAK4 as a Therapeutic Target: By demonstrating the anti-tumor effects of PAK4 inhibition in preclinical models, PF-3758309 has been instrumental in validating PAK4 as a promising target for cancer therapy.[6][12][13] It has been used in xenograft models to demonstrate significant tumor growth inhibition.[1][12][14]
-
High-Throughput Screening and Drug Discovery: PF-3758309 can be used as a reference compound in high-throughput screening campaigns to identify novel and more selective PAK4 inhibitors. Its well-characterized biochemical and cellular activities provide a benchmark for the evaluation of new chemical entities.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical activity and cellular effects.
Table 1: Biochemical Activity of PF-3758309 Against PAK Isoforms and Other Kinases
| Target | Assay Type | Value | Reference(s) |
| PAK4 | Kd | 2.7 nM | [5][6][7][13] |
| Ki | 18.7 nM | [5][6][7][10] | |
| Cellular IC50 (pGEF-H1) | 1.3 nM | [6][7][10][12][13][15] | |
| PAK1 | Ki | 13.7 nM | [1][10] |
| PAK2 | IC50 | 190 nM | [7][9][10][11] |
| PAK3 | IC50 | 99 nM | [7][9][10][11] |
| PAK5 | Ki | 18.1 nM | [7][10] |
| PAK6 | Ki | 17.1 nM | [7][10] |
| Src family (Src, Yes, Fyn) | Biochemical Screen Hit | Yes | [6][10] |
| AMPK | Biochemical Screen Hit | Yes | [6][10] |
| RSK (1/2/3) | Biochemical Screen Hit | Yes | [6][10] |
| CHK2 | Biochemical Screen Hit | Yes | [6][10] |
| FLT3 | Biochemical Screen Hit | Yes | [6][10] |
| PKC (β, γ, μ, θ) | Biochemical Screen Hit | Yes | [6][10] |
Table 2: Cellular Activity of PF-3758309 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference(s) |
| HCT116 | Colon Carcinoma | Anchorage-Independent Growth | 0.24 nM | [1][10] |
| A549 | Lung Carcinoma | Cellular Proliferation | 20 nM | [7][10] |
| A549 | Lung Carcinoma | Anchorage-Independent Growth | 27 nM | [7][10] |
| Panel of 20 Tumor Cell Lines | Various | Anchorage-Independent Growth | Average < 10 nM (for 15/20) | [10] |
| Panel of 92 Tumor Cell Lines | Various | Growth Inhibition | < 10 nM (for 46%) | [10] |
| SH-SY5Y | Neuroblastoma | Proliferation | 5.461 µM | |
| IMR-32 | Neuroblastoma | Proliferation | 2.214 µM | |
| NBL-S | Neuroblastoma | Proliferation | 14.02 µM | |
| KELLY | Neuroblastoma | Proliferation | 1.846 µM |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize key signaling pathways involving PAK4 and general experimental workflows for studying the effects of PF-3758309.
Caption: PAK4 Signaling Pathway and the inhibitory action of PF-3758309.
Caption: General workflow for Western Blot analysis of PAK4 signaling.
Caption: General workflow for cell-based assays with PF-3758309.
Experimental Protocols
1. Western Blot Analysis of PAK4 Signaling
This protocol describes the detection of total and phosphorylated PAK4 and its downstream target LIMK1 in cells treated with PF-3758309.
Materials:
-
Cancer cell line known to express PAK4 (e.g., HCT116, A549)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-PAK4 (Ser474), anti-PAK4, anti-p-LIMK1 (Thr508), anti-LIMK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of PF-3758309 (e.g., 0, 1, 10, 100 nM) for the desired time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and load equal quantities (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[17][18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to the loading control.
2. In Vitro Kinase Assay
This protocol provides a general method for assessing the inhibitory activity of PF-3758309 on PAK4 kinase activity.
Materials:
-
Recombinant human PAK4 enzyme
-
Kinase assay buffer
-
ATP
-
PAK4-specific substrate (e.g., a synthetic peptide)
-
This compound
-
ADP-Glo™ Kinase Assay kit or similar
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of PF-3758309 in kinase assay buffer. Prepare a solution of recombinant PAK4 and substrate in kinase assay buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, add the PAK4 enzyme, substrate, and PF-3758309 dilutions.
-
Initiate Reaction: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.[8][19]
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percent inhibition for each concentration of PF-3758309 and determine the IC50 value.
3. Cell Proliferation (MTT) Assay
This protocol measures the effect of PF-3758309 on the proliferation of cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of PF-3758309 and a vehicle control.
-
Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[20][21]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[20][21]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of PF-3758309.
4. Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the effect of PF-3758309 on the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
Materials:
-
Cancer cell line
-
This compound
-
Complete cell culture medium
-
Agar
-
6-well plates
Procedure:
-
Base Agar Layer: Prepare a base layer of 0.6-1.0% agar in culture medium in each well of a 6-well plate and allow it to solidify.[1][7]
-
Cell Suspension in Top Agar: Create a single-cell suspension and mix the cells with a low-melting-point 0.3-0.4% agar solution in culture medium containing different concentrations of PF-3758309 or a vehicle control.
-
Plating: Carefully layer the cell-agar suspension on top of the base agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, or until colonies are visible.
-
Feeding: Add a small amount of culture medium containing the respective concentrations of PF-3758309 to the top of the agar every few days to prevent drying.
-
Colony Staining and Counting: Stain the colonies with a solution like crystal violet and count the number of colonies using a microscope.
-
Data Analysis: Compare the number and size of colonies in the PF-3758309-treated wells to the vehicle control wells.
5. Wound Healing (Scratch) Assay
This protocol is used to evaluate the effect of PF-3758309 on cell migration.
Materials:
-
Cancer cell line
-
This compound
-
Complete cell culture medium
-
Culture plates (e.g., 6-well or 24-well)
-
Pipette tip (p200 or p1000)
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a culture plate and grow them to full confluency.
-
Create the "Wound": Use a sterile pipette tip to create a straight scratch through the center of the cell monolayer.[13][23][24]
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing different concentrations of PF-3758309 or a vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in each well.
-
Incubation: Incubate the plates at 37°C.
-
Image Acquisition (Time X): Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. Compare the migration rate in PF-3758309-treated cells to the control.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. benchchem.com [benchchem.com]
- 3. cellproduce.co.jp [cellproduce.co.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. andrewslab.ca [andrewslab.ca]
- 6. mbg.au.dk [mbg.au.dk]
- 7. protocols.io [protocols.io]
- 8. promega.jp [promega.jp]
- 9. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 10. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Wound healing assay | Abcam [abcam.com]
- 13. Wound healing assay - Wikipedia [en.wikipedia.org]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. origene.com [origene.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. atcc.org [atcc.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cell Counting & Health Analysis [sigmaaldrich.com]
- 23. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: PF-3758309 Dihydrochloride in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 dihydrochloride is a potent, orally available, ATP-competitive inhibitor of p21-activated kinases (PAKs), with high affinity for PAK4.[1][2][3] Overexpression of PAK4 has been implicated in the progression and chemoresistance of pancreatic ductal adenocarcinoma (PDAC), making it a promising therapeutic target.[4][5][6] PF-3758309 has demonstrated significant anti-proliferative activity in various cancer cell lines, including pancreatic cancer.[7][8] This document provides detailed application notes and protocols for the use of this compound in pancreatic cancer cell line research, summarizing key quantitative data and experimental methodologies from published studies.
Data Presentation
Table 1: In Vitro Efficacy of PF-3758309 in Pancreatic Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |
| Patient-Derived (TKCC panel) | Cell Proliferation | Growth Inhibition | Varies by line (specifics not detailed in abstract) | [9] |
| HCT116 (Colorectal) | Cell Proliferation | Growth Inhibition | 0.24 | [7] |
| Panel of 92 tumor cell lines | Cell Proliferation | Growth Inhibition | < 10 in 46% of lines | [8] |
Table 2: Synergistic Effects of PF-3758309 with Chemotherapeutic Agents
| Cell Line Panel | Combination Agent | Effect | Reference |
| Patient-Derived (TKCC) | 5-Fluorouracil (5-FU) | Enhanced growth suppression | [4][5] |
| Patient-Derived (TKCC) | Gemcitabine | Enhanced growth suppression in vitro and in vivo | [4][5][9] |
| Patient-Derived (TKCC) | Abraxane (nab-paclitaxel) | Enhanced growth suppression | [4][5] |
Signaling Pathway
PF-3758309 primarily exerts its effects by inhibiting the kinase activity of PAK4, a key downstream effector of small Rho GTPases like Cdc42. This inhibition disrupts several oncogenic signaling pathways involved in cell proliferation, survival, cytoskeletal dynamics, and migration. In pancreatic cancer, this leads to decreased phosphorylation of downstream targets, contributing to reduced cell growth and enhanced sensitivity to chemotherapy.[4][10] Inhibition of PAK4 by PF-3758309 has also been shown to downregulate the expression of key proteins involved in tumor progression and therapy resistance, such as HIF-1α, palladin, and α-SMA.[4][9][11]
Caption: PF-3758309 inhibits PAK4, disrupting oncogenic signaling pathways.
Experimental Protocols
Cell Viability Assay (e.g., MTT or CCK-8)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of PF-3758309 and its synergistic effects with other chemotherapeutic agents.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, or patient-derived lines)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Other chemotherapeutic agents (e.g., Gemcitabine)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 3,000-8,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of PF-3758309 in complete growth medium. For combination studies, prepare serial dilutions of PF-3758309 with a fixed concentration of the other agent (e.g., the IC20 of gemcitabine).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is for assessing the effect of PF-3758309 on the expression and phosphorylation of PAK4 and its downstream targets.
Materials:
-
Pancreatic cancer cells treated with PF-3758309
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PAK4, anti-p-PAK4, anti-HIF-1α, anti-palladin, anti-α-SMA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with desired concentrations of PF-3758309 for the specified time.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize protein levels.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, and the inhibitory effect of PF-3758309 on this process.[3][12][13]
Materials:
-
Pancreatic cancer cells
-
Complete growth medium
-
This compound
-
Agarose (low melting point)
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agarose in complete growth medium in each well of a 6-well plate and allow it to solidify.
-
Trypsinize and count the cells. Resuspend the cells in complete growth medium.
-
Prepare a top layer by mixing the cell suspension with 0.3% agarose in complete growth medium containing various concentrations of PF-3758309 or vehicle control.
-
Carefully layer the cell-agarose mixture on top of the base layer.
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium with the respective drug concentrations to the top of the agar every 2-3 days to prevent drying.
-
After incubation, stain the colonies with crystal violet.
-
Count the number of colonies and measure their size using a microscope and imaging software.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of PF-3758309 in pancreatic cancer cell lines.
Caption: A typical workflow for in vitro evaluation of PF-3758309.
References
- 1. PAK inhibition by PF-3758309 enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK4 inhibition significantly potentiates Gemcitabine activity in PDAC cells via inhibition of Wnt/β-catenin, p-ERK/MAPK and p-AKT/PI3K pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activated PAK4 Regulates Cell Adhesion and Anchorage-Independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PAK1 or PAK4 Uncovers Different Mechanisms of Vascular Reprogramming in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of rogue protein PAK4 confirmed in pancreatic cancer cells | King's College London [kcl.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: PF-3758309 Dihydrochloride in Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 is a potent, orally available, and ATP-competitive small molecule inhibitor of p21-activated kinase 4 (PAK4).[1][2] The p21-activated kinases (PAKs) are key effectors of Rho family GTPases and play a crucial role in various cellular processes, including proliferation, motility, and survival.[3] PAK4, in particular, is frequently overexpressed in various cancers, including non-small cell lung cancer (NSCLC), and its activity is linked to oncogenic signaling and tumor growth.[3][4] PF-3758309, while developed as a PAK4 inhibitor, also demonstrates activity against other PAK isoforms, positioning it as a pan-PAK inhibitor.[3][4]
These application notes provide a comprehensive overview of PF-3758309's use in a lung cancer research setting, summarizing its biochemical and cellular activity and providing detailed protocols for key in vitro and in vivo experiments. Despite promising preclinical data, it is important to note that the clinical development of PF-3758309 was terminated due to very low oral bioavailability in humans and associated adverse events.[3][4] Nevertheless, it remains a valuable tool for preclinical research into the role of PAK signaling in lung cancer.
Mechanism of Action
PF-3758309 is a reversible, ATP-competitive inhibitor that binds to the kinase domain of PAK4.[1][2] This inhibition prevents the phosphorylation of downstream PAK4 substrates, such as GEF-H1, thereby disrupting key signaling pathways involved in cell growth, survival, and cytoskeletal dynamics.[2][5] In lung cancer cells, inhibition of PAK4 by PF-3758309 has been shown to suppress migration and invasion through the regulation of CREB, NF-κB, and β-catenin signaling pathways.[1][6] The inhibitor's effects are multifaceted, leading to the induction of apoptosis, cytoskeletal remodeling, and a potent block on both cellular proliferation and anchorage-independent growth.[1][2]
Data Presentation
The following tables summarize the quantitative data for PF-3758309 from preclinical studies.
Table 1: Biochemical and Cellular Potency of PF-3758309
| Parameter | Target/Cell Line | Value | Reference(s) |
| Binding Affinity (Kd) | PAK4 | 2.7 nM | [1][7] |
| PAK4 | 4.5 nM | [3] | |
| Inhibitory Constant (Ki) | PAK4 | 18.7 nM | [1][4] |
| PAK1 | 13.7 nM | [4] | |
| Cellular IC50 | pGEF-H1 (S810) Inhibition | 1.3 nM | [2][7][8] |
| Anchorage-Independent Growth (A549 Lung) | 27 nM | [2] | |
| Anchorage-Independent Growth (HCT116 Colon) | 0.24 nM | [3][8] | |
| Anchorage-Independent Growth (Panel Average) | 4.7 ± 3.0 nM | [7][8] | |
| Cellular Proliferation (A549 Lung) | 20 nM | [2] | |
| Cellular Proliferation (Broad Panel) | 36% of lines < 10 nM | [3] |
Table 2: In Vivo Efficacy of PF-3758309 in Lung Cancer Xenograft Model
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| A549 (NSCLC) | 15-20 mg/kg, PO, BID | >70% | [2][3][5] |
| HCT116 (Colon) | 7.5 mg/kg, PO, BID | 64% | [4][9] |
| 15 mg/kg, PO, BID | 79% | [4][9] | |
| 20 mg/kg, PO, BID | 97% | [4][9] |
Experimental Protocols
General Cell Culture and Treatment
-
Cell Line Maintenance: Culture A549 human lung carcinoma cells in the appropriate medium (e.g., F-12K Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of PF-3758309 dihydrochloride in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Treatment:
-
Seed cells at the desired density for the specific experiment and allow them to adhere overnight.[10]
-
Prepare serial dilutions of PF-3758309 from the stock solution in a complete culture medium to achieve the final desired concentrations.
-
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of PF-3758309 or vehicle control.
-
Protocol: Cell Viability Assay
This protocol is for determining the IC₅₀ of PF-3758309 on lung cancer cell proliferation.
-
Cell Seeding: Seed A549 cells in a 96-well, opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Inhibitor Treatment: Treat cells with a range of PF-3758309 concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle-only (DMSO) control.
-
Viability Measurement: After the incubation period, measure cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Equilibrate the plate and reagent to room temperature.[10]
-
Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL).[10]
-
Mix on an orbital shaker for 2 minutes to induce lysis.[10]
-
Incubate at room temperature for 10 minutes to stabilize the signal.[10]
-
Read luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.
Protocol: Western Blotting for PAK4 Pathway Inhibition
This protocol assesses the effect of PF-3758309 on the phosphorylation of the PAK4 substrate GEF-H1.
-
Sample Preparation:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat with PF-3758309 at various concentrations (e.g., 1, 10, 100 nM) for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
Scrape the cells, collect the lysate, and centrifuge at 12,000g for 15 minutes at 4°C to pellet debris.[11]
-
Determine the protein concentration of the supernatant using a BCA assay.[11]
-
-
Electrophoresis and Transfer:
-
Normalize protein amounts for all samples, add Laemmli sample buffer, and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run according to the manufacturer's instructions.[12]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[13]
-
Incubate the membrane with a primary antibody against phospho-GEF-H1 (Ser810) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times with TBST.[12]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash three times with TBST.
-
-
Detection:
Protocol: In Vivo Lung Cancer Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneously inject 2-5 x 10⁶ A549 cells suspended in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of ~100-150 mm³, randomize the animals into treatment and control groups.[14]
-
Drug Formulation and Administration:
-
Monitoring: Monitor tumor volume, body weight, and the overall health of the animals regularly (e.g., 2-3 times per week).[14]
-
Endpoint: Continue treatment for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a specified size. Euthanize animals and excise tumors for further analysis (e.g., pharmacodynamics via IHC or Western blot).
Combination Therapy Potential
Recent studies in lung cancer cell lines have shown that PF-3758309 acts synergistically with CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib).[15] While either drug alone primarily induces cell cycle arrest, the combination leads to significant apoptosis.[15] This suggests that inhibiting PAK signaling can overcome resistance mechanisms to CDK4/6 inhibitors, representing a promising area for further preclinical investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biomol.com [biomol.com]
- 7. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. origene.com [origene.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. CDK4/6 inhibition synergizes with inhibition of P21-Activated Kinases (PAKs) in lung cancer cell lines | PLOS One [journals.plos.org]
Application Notes and Protocols: PF-3758309 Dihydrochloride in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 dihydrochloride is a potent, orally available, ATP-competitive inhibitor of p21-activated kinases (PAKs), with particularly high affinity for PAK4.[1][2][3] PAKs are crucial signaling nodes in various cellular processes implicated in cancer, such as proliferation, survival, motility, and angiogenesis.[4][5][6] Notably, overexpression of PAKs, especially PAK4, has been linked to chemoresistance in several cancers, including pancreatic ductal adenocarcinoma (PDA).[5][6][7] This document provides detailed application notes and protocols for investigating the synergistic anti-tumor effects of PF-3758309 in combination with conventional chemotherapy agents.
Mechanism of Action and Rationale for Combination Therapy
PF-3758309 inhibits the kinase activity of multiple PAK isoforms, leading to the downregulation of downstream signaling pathways critical for cancer cell survival and proliferation.[4][8] By inhibiting PAK4, PF-3758309 can modulate key signaling pathways such as the NF-κB, Raf-MEK-Elk1, and Akt pathways.[4][9][10] The rationale for combining PF-3758309 with chemotherapy stems from its potential to sensitize cancer cells to the cytotoxic effects of these agents.[5][6] PAK inhibition has been shown to suppress the expression of proteins like HIF-1α, which is associated with chemoresistance.[5][6]
Data Presentation
In Vitro Efficacy of PF-3758309
| Parameter | Cell Line | Value | Reference |
| Ki (PAK4) | - | 18.7 nM | [2][3] |
| Kd (PAK4) | - | 2.7 nM | [2][3] |
| IC50 (pGEF-H1 inhibition) | - | 1.3 nM | [2][3][8] |
| IC50 (Anchorage-independent growth) | Tumor cell panel | 4.7 nM | [2][3][8] |
| IC50 (Cellular proliferation) | A549 | 20 nM | [2][3][8] |
| IC50 (Anchorage-independent growth) | A549 | 27 nM | [2][3][8] |
In Vivo Efficacy of PF-3758309 in Combination with Gemcitabine (Pancreatic Cancer Xenograft Model)
| Treatment Group | Tumor Growth Inhibition (TGI) | Reference |
| PF-3758309 (Oral, 7.5-30 mg/kg BID) | >70% in HCT116 and A549 models | [10] |
| PF-3758309 + Gemcitabine | Maximally inhibited tumor growth compared to single agents | [5][6][11] |
Signaling Pathway Diagram
Caption: PAK4 signaling pathway and its inhibition by PF-3758309.
Experimental Protocols
In Vitro Cell Viability Assay (MTS/MTT Assay)
This protocol outlines the procedure to assess the cytotoxic effects of PF-3758309 in combination with a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, colon, lung)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Chemotherapeutic agent (e.g., Gemcitabine, 5-Fluorouracil)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of PF-3758309 and the chemotherapeutic agent in DMSO. Create a serial dilution of each drug and the combination in complete growth medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the drugs (single agents and combinations) at various concentrations. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment and analyze the combination effect using software like CompuSyn to calculate the Combination Index (CI).
Western Blot Analysis
This protocol is for assessing the effect of PF-3758309 on key signaling proteins downstream of PAK4.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PAK4, anti-PAK4, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-HIF-1α, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the in vivo efficacy of PF-3758309 in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cells for injection
-
This compound
-
Chemotherapeutic agent (e.g., Gemcitabine)
-
Vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, PF-3758309 alone, Chemotherapy alone, Combination).
-
Drug Administration: Administer the treatments as per the study design. For example, PF-3758309 can be administered orally twice daily, and gemcitabine can be administered intraperitoneally on a specific schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice as a measure of toxicity.
-
Study Endpoint: Continue treatment for the specified duration or until tumors in the control group reach a predetermined size.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine the significance of the combination therapy.
Experimental Workflow and Logic Diagrams
Caption: A general experimental workflow for evaluating PF-3758309 and chemotherapy.
Caption: The logical relationship for synergistic anti-tumor effects.
Conclusion
The combination of PF-3758309 with standard chemotherapy presents a promising strategy to overcome chemoresistance and enhance anti-tumor efficacy. The protocols and data provided herein offer a framework for researchers to further investigate and validate this therapeutic approach in various cancer models. Careful consideration of the experimental design and appropriate controls is crucial for obtaining robust and reproducible results.
References
- 1. PF-3758309 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAK inhibition by PF-3758309 enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PAK inhibition by PF-3758309 enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: PF-3758309 Dihydrochloride for Inducing Apoptosis in Tumor Cells
For Research Use Only.
Introduction
PF-3758309 dihydrochloride is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of p21-activated kinase 4 (PAK4).[1][2][3][4][5][6] PAK4 is a serine/threonine kinase that is frequently overexpressed in various human cancers and plays a crucial role in regulating cell proliferation, survival, migration, and cytoskeletal dynamics.[7][8] By inhibiting PAK4, PF-3758309 disrupts these oncogenic signaling pathways, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in tumor cells, making it a valuable tool for cancer research and drug development.[1][7][9]
These application notes provide an overview of the mechanism of action of PF-3758309 and detailed protocols for evaluating its effects on tumor cells.
Mechanism of Action
PF-3758309 exerts its anti-tumor effects primarily through the inhibition of PAK4 kinase activity. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of PAK4, preventing the phosphorylation of its downstream substrates.[1][3][9] This inhibition disrupts several key signaling pathways implicated in cancer progression:
-
Inhibition of the PAK4-GEF-H1 Signaling Axis: PF-3758309 effectively inhibits the phosphorylation of GEF-H1, a substrate of PAK4, which is involved in cytoskeletal regulation and cell motility.[1][2]
-
Modulation of the ERK Signaling Pathway: Treatment with PF-3758309 has been shown to decrease the phosphorylation of ERK, a key component of the MAPK pathway that is often hyperactivated in cancer and promotes cell proliferation and survival.[8]
-
Induction of p53-mediated Apoptosis: PF-3758309 has been linked to the activation of the p53 tumor suppressor pathway, leading to the upregulation of pro-apoptotic proteins and cell cycle arrest.[1][2][3]
-
Downregulation of Anti-Apoptotic Proteins: The inhibition of PAK4 by PF-3758309 leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and an increase in the expression of pro-apoptotic proteins like BAD and BAK1.[7][9]
The culmination of these effects is the induction of apoptosis, or programmed cell death, in cancer cells.
Quantitative Data
The potency of this compound has been evaluated across various biochemical and cellular assays. The following tables summarize key quantitative data.
Table 1: Biochemical Potency of PF-3758309
| Parameter | Kinase | Value |
| Kd (dissociation constant) | PAK4 | 2.7 nM[2][3][4][5] |
| Ki (inhibition constant) | PAK4 | 18.7 nM[4][5] |
| IC50 (inhibition of pGEF-H1) | PAK4 | 1.3 nM[1][2][3] |
Table 2: Cellular Activity of PF-3758309 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value |
| HCT116 | Colon Carcinoma | Anchorage-Independent Growth | 0.24 nM[1] |
| A549 | Lung Carcinoma | Cellular Proliferation | 20 nM[1] |
| A549 | Lung Carcinoma | Anchorage-Independent Growth | 27 nM[1] |
| Panel of 20 Tumor Cell Lines | Various | Anchorage-Independent Growth (average) | 4.7 ± 3.0 nM[1][2] |
| SH-SY5Y | Neuroblastoma | Proliferation | 5.461 µM[7] |
| IMR-32 | Neuroblastoma | Proliferation | 2.214 µM[7] |
| NBL-S | Neuroblastoma | Proliferation | 14.02 µM[7] |
| KELLY | Neuroblastoma | Proliferation | 1.846 µM[7] |
Visualizations
References
- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. researchgate.net [researchgate.net]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
PF-3758309 dihydrochloride solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3758309 is a potent, ATP-competitive, and orally available inhibitor of p21-activated kinase 4 (PAK4).[1][2][3] As a pyrrolopyrazole compound, it demonstrates significant activity in suppressing oncogenic signaling and tumor growth by inhibiting the phosphorylation of PAK4 substrates.[1][4][5] These application notes provide detailed information on the solubility of PF-3758309 dihydrochloride and standardized protocols for the preparation of stock solutions to ensure accurate and reproducible experimental results.
Chemical Properties and Solubility
This compound is the salt form of the parent compound, which often exhibits improved solubility and stability. The dihydrochloride form is a white to pale yellow powder.[6]
Solubility Data:
The solubility of this compound has been determined in several common laboratory solvents. The data is summarized in the table below for easy reference. It is important to note that the molecular weight of the dihydrochloride salt (563.55 g/mol ) should be used for all calculations.[7] Batch-specific molecular weights may vary due to hydration and should be confirmed from the certificate of analysis.[7]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| Water | 56.35 | 100 | [7] |
| DMSO | 56.35 | 100 | [7] |
| Alcohols (e.g., Ethanol) | Soluble | Not specified | [6] |
Note: For compounds that are challenging to dissolve, warming the solution at 37°C for 10 minutes or using an ultrasonic bath can aid in dissolution.[8]
Stock Solution Preparation
Accurate preparation of stock solutions is critical for downstream applications. The following protocols provide a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Ultrasonic bath
Protocol for 10 mM Stock Solution in DMSO:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 0.56355 mg of this compound. The calculation is as follows:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 563.55 g/mol * 1000 mg/g = 0.56355 mg
-
-
Weigh the compound: Carefully weigh out the calculated mass of this compound using an analytical balance.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the weighed compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Ensure complete dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, briefly sonicate the vial in an ultrasonic bath or warm at 37°C to aid dissolution.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]
Solvent Volume Calculation Table for Common Stock Concentrations:
| Desired Concentration | Mass of Compound | Required Volume of Solvent |
| For 1 mg | ||
| 1 mM | 1 mg | 1.77 mL |
| 5 mM | 1 mg | 0.355 mL |
| 10 mM | 1 mg | 0.177 mL |
| For 5 mg | ||
| 1 mM | 5 mg | 8.87 mL |
| 5 mM | 5 mg | 1.77 mL |
| 10 mM | 5 mg | 0.887 mL |
| For 10 mg | ||
| 1 mM | 10 mg | 17.74 mL |
| 5 mM | 10 mg | 3.55 mL |
| 10 mM | 10 mg | 1.77 mL |
Calculations are based on a molecular weight of 563.55 g/mol .[7]
Signaling Pathway and Experimental Workflow
Signaling Pathway of PF-3758309:
PF-3758309 is a potent inhibitor of PAK4, a serine/threonine kinase that is a downstream effector of the small GTPases Cdc42 and Rac.[9] Aberrant PAK signaling is associated with a number of human diseases.[9] By inhibiting PAK4, PF-3758309 can modulate several downstream signaling pathways, including the NF-κB and ERK pathways, which are crucial for cell proliferation, survival, and migration.[9][10]
Caption: PF-3758309 inhibits PAK4, leading to downstream effects on NF-κB and ERK signaling pathways.
Experimental Workflow for Stock Solution Preparation:
The following diagram illustrates the logical flow of preparing a stock solution of this compound.
Caption: A workflow diagram for the preparation of this compound stock solutions.
Troubleshooting Solubility Issues:
This diagram outlines a logical approach to addressing common solubility challenges.
Caption: A logical flowchart for troubleshooting solubility issues with this compound.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. sapiens.uax.com [sapiens.uax.com]
- 6. PF-03758309 Dihydrochloride - LKT Labs [lktlabs.com]
- 7. PF 3758309 dihydrochloride | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 8. apexbt.com [apexbt.com]
- 9. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-3758309 Dihydrochloride Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction PF-3758309 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of p21-activated kinases (PAKs).[1][2][3] It exhibits inhibitory activity against all PAK isoforms but shows the highest affinity for PAK4.[4][5] The PAK family of serine/threonine kinases are crucial effectors of Rho family GTPases and regulate fundamental cellular processes, including cell motility, proliferation, survival, and cytoskeletal organization.[6][7] Given that PAK4 is frequently overexpressed in various human cancers, such as colon, lung, and pancreatic cancers, PF-3758309 has been extensively evaluated as a potential anti-cancer agent in preclinical mouse models.[2][6] These notes provide a comprehensive overview of its application in such models, including its mechanism of action, protocols for administration, and a summary of efficacy data.
Mechanism of Action
PF-3758309 functions by competitively binding to the ATP-binding pocket of PAKs, primarily PAK4, thereby inhibiting their kinase activity.[8][9] This blockade prevents the phosphorylation of downstream substrates, disrupting oncogenic signaling pathways. One of the key substrates of PAK4 is GEF-H1; inhibition of its phosphorylation is a reliable marker of PF-3758309 activity in both cellular and in vivo models.[10][11] The inhibition of the PAK4 signaling cascade ultimately leads to decreased cell proliferation, reduced anchorage-independent growth, and the induction of apoptosis.[3][10][12] Additionally, PF-3758309 has been shown to down-regulate the NF-κB signaling pathway and reduce the expression of proteins like HIF-1α and α-SMA, which are involved in cell survival and chemoresistance.[1][4][13]
Data from In Vivo Mouse Models
PF-3758309 has demonstrated significant anti-tumor efficacy across a range of human tumor xenograft models in mice. Administration is typically oral (p.o.), with dosing schedules ranging from once daily (QD) to twice daily (BID).
Table 1: Summary of PF-3758309 Efficacy in Mouse Xenograft Models
| Tumor Model | Cancer Type | Mouse Strain | Dosage & Schedule | Route | Key Efficacy Outcome (Tumor Growth Inhibition - TGI) | Citation(s) |
| HCT116 | Colorectal | nu/nu | 7.5 mg/kg, BID | Oral | 64% TGI | [5][14] |
| HCT116 | Colorectal | nu/nu | 15 mg/kg, BID | Oral | 79% TGI | [5][14] |
| HCT116 | Colorectal | nu/nu | 20 mg/kg, BID | Oral | 97% TGI | [5][14] |
| HCT116 | Colorectal | N/A | 25 mg/kg, BID | Oral | Significant tumor growth inhibition | [7] |
| A549 | Lung | nu/nu | 7.5 - 30 mg/kg, BID | Oral | Significant tumor growth inhibition | [3][15] |
| A549 | Lung | N/A | 15-20 mg/kg | Oral | >70% TGI | [6][8] |
| Colo205 | Colorectal | N/A | 15-20 mg/kg | Oral | >70% TGI | [6][8] |
| MDAMB231 | Breast | N/A | 15-20 mg/kg | Oral | >70% TGI | [6][8] |
| M24met | Melanoma | N/A | 15-20 mg/kg | Oral | >70% TGI | [6][8] |
| ATL | Leukemia | N/A | 12 mg/kg, QD | Oral | 87% TGI | [5][14] |
Note: TGI values represent the percentage reduction in tumor growth in treated animals compared to vehicle-treated controls.
Table 2: Pharmacodynamic Effects of PF-3758309 in HCT116 Xenograft Model
| Biomarker | Effect | Dosage & Schedule | Time Point | Method | Citation(s) |
| Ki67 (Proliferation) | Dose-dependent inhibition | 15 mg/kg & 25 mg/kg, BID | Day 1, 2, 6 | IHC | [10][12] |
| Cleaved Caspase 3 (Apoptosis) | Significant increase | 25 mg/kg, BID | Day 1, 2, 6 | IHC | [10][12] |
| pGEF-H1 (Target Engagement) | Dose-dependent inhibition | N/A | N/A | Western Blot | [6][8] |
Experimental Protocols
The following section details a generalized protocol for evaluating the efficacy of PF-3758309 dihydrochloride in a subcutaneous human tumor xenograft mouse model. This protocol should be adapted based on the specific cell line and experimental goals.
Protocol 1: Subcutaneous Xenograft Efficacy Study
1. Materials and Reagents:
-
This compound (e.g., Tocris Bioscience, MedChemExpress)
-
Vehicle solution (e.g., sterile water, 0.5% methylcellulose)
-
Human tumor cell line (e.g., HCT116, A549)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Matrigel (optional, for some cell lines)
-
6-8 week old immunocompromised mice (e.g., nu/nu)[3]
-
Sterile syringes and gavage needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Tissue collection and fixation reagents (e.g., formalin, liquid nitrogen)
2. Animal and Cell Line Preparation:
-
Acclimate mice to the facility for at least one week prior to the study.
-
Culture tumor cells under standard conditions. Harvest cells during the logarithmic growth phase and assess viability (should be >95%).
-
Resuspend cells in sterile PBS or culture medium, potentially mixing 1:1 with Matrigel to improve tumor take rate.
3. Tumor Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension (e.g., 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) subcutaneously into the right flank of each mouse.
-
Monitor mice for tumor growth.
4. Treatment Administration:
-
Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation: Prepare this compound fresh daily or as per stability data. For oral administration, dissolve or suspend the compound in the chosen vehicle. For example, this compound is soluble in water and DMSO up to 100 mM.[15]
-
Dosing: Administer PF-3758309 or vehicle via oral gavage at the desired concentration (e.g., 15-25 mg/kg) and schedule (e.g., twice daily, approximately 8-12 hours apart).[7][10][12] The volume is typically 10 mL/kg.
5. Monitoring and Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Pharmacodynamic Analysis (Optional): At specified time points or at the end of the study, euthanize a subset of mice. Excise tumors and process them for biomarker analysis (e.g., snap-freeze for Western blot, fix in formalin for IHC) to assess target engagement (pGEF-H1) and downstream effects (Ki67, cleaved caspase-3).[10]
Discussion and Considerations
-
Bioavailability: While PF-3758309 is orally available, its pharmacokinetics can vary. Studies have shown moderate oral bioavailability in rats (~20%) and dogs (39-76%), but it was found to be poor in human clinical trials (~1%), which led to the termination of its clinical development.[8][14] This is a critical factor to consider when interpreting results.
-
Off-Target Effects: Broad kinase screening revealed that PF-3758309 can inhibit other kinases, including SRC, FYN, and AMPK, which could contribute to its biological effects.[8][16] Careful experimental design, including the use of multiple cell lines and correlation of efficacy with on-target biomarker modulation, is necessary to attribute observed effects to PAK inhibition.[16]
-
Drug Resistance: P-glycoprotein (P-gp/ABCB1) has been identified as a key factor in resistance to PF-3758309.[7] Cell lines with high P-gp expression tend to be more resistant, and this correlates with lower drug accumulation in tumors in vivo.[7] This should be considered when selecting tumor models for study.
References
- 1. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-3758309 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PAK inhibition by PF-3758309 enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Tumor P-Glycoprotein Correlates with Efficacy of PF-3758309 in in vitro and in vivo Models of Colorectal Cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PF 3758309 dihydrochloride | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 16. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
Troubleshooting & Optimization
PF-3758309 dihydrochloride off-target effects mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PF-3758309 dihydrochloride, a potent ATP-competitive inhibitor of p21-activated kinase 4 (PAK4). Given its known off-target effects, this guide focuses on troubleshooting and mitigation strategies to ensure accurate and interpretable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: PF-3758309 is a potent, orally available, and reversible ATP-competitive inhibitor of p21-activated kinase 4 (PAK4) with a dissociation constant (Kd) of 2.7 nM and a kinase inhibitory constant (Ki) of 18.7 nM.[1] It functions by blocking the phosphorylation of PAK4 substrates, such as GEF-H1, thereby inhibiting oncogenic signaling pathways involved in cell proliferation, survival, and cytoskeletal remodeling.[2][3][4]
Q2: What are the known off-target effects of PF-3758309?
A2: PF-3758309 is a pan-PAK inhibitor, meaning it also inhibits other PAK family members with similar potency to PAK4, including PAK1, PAK5, and PAK6.[4][5][6] It is less active against PAK2 and PAK3.[4] Additionally, kinase profiling studies have shown that PF-3758309 can inhibit other kinases, including some members of the SRC family.[5][7] It is important to note that the clinical development of PF-3758309 was terminated due to poor selectivity and adverse events observed in Phase I trials.[6][8]
Q3: How can I be sure that the observed cellular phenotype is due to PAK4 inhibition and not off-target effects?
A3: This is a critical consideration. A multi-pronged approach is recommended to validate that the observed effects are on-target:
-
Use a structurally unrelated PAK4 inhibitor: If a different inhibitor targeting PAK4 produces the same phenotype, it strengthens the evidence for an on-target effect.
-
CRISPR-Cas9 mediated target knockout: Genetically knocking out PAK4 should recapitulate the phenotype observed with PF-3758309 treatment. Conversely, cells lacking PAK4 should be resistant to the inhibitor's effects if they are truly on-target.[7][9]
-
Rescue experiments: Expressing a drug-resistant mutant of PAK4 in cells should rescue the on-target effects of PF-3758309.
-
Dose-response analysis: Use the lowest effective concentration of PF-3758309 that inhibits PAK4 phosphorylation without engaging off-targets.
Q4: What is a suitable starting concentration for my cellular experiments?
A4: In cellular assays, PF-3758309 has been shown to inhibit the phosphorylation of the PAK4 substrate GEF-H1 with an IC50 of 1.3 nM and anchorage-independent growth of various tumor cell lines with an average IC50 of 4.7 nM.[4] A good starting point for dose-response experiments would be a range from 1 nM to 1 µM. It is crucial to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed even at low concentrations. | Potent off-target effects on kinases essential for cell survival. | 1. Perform a dose-response curve to identify the lowest concentration that inhibits PAK4 without causing excessive cell death. 2. Conduct a kinase selectivity profiling to identify potential off-target kinases responsible for the toxicity. 3. Use CRISPR-Cas9 to knock out PAK4 and confirm that the cytotoxicity is not an on-target effect. |
| Inconsistent or unexpected phenotypic results between experiments. | 1. Cell line-specific expression of on- and off-target kinases. 2. Activation of compensatory signaling pathways. | 1. Test the inhibitor in multiple cell lines to assess the consistency of the phenotype. 2. Perform phosphoproteomic analysis to identify changes in global cell signaling and potential compensatory mechanisms. 3. Consider combination therapies to block compensatory pathways. For example, synergy has been observed when combining PF-3758309 with CDK4/6 inhibitors in lung cancer cell lines.[10] |
| Observed phenotype does not match published data for PAK4 inhibition. | 1. The phenotype is driven by an off-target effect. 2. Differences in experimental conditions (e.g., cell density, serum concentration). | 1. Validate the on-target effect using a structurally unrelated PAK4 inhibitor and CRISPR-Cas9 knockout of PAK4. 2. Confirm target engagement in your cellular system using a Cellular Thermal Shift Assay (CETSA). 3. Standardize experimental protocols and ensure consistency across all experiments. |
| Lack of effect at expected active concentrations. | 1. Poor cell permeability of the compound. 2. High expression of drug efflux pumps (e.g., P-glycoprotein) in the cell line.[7] 3. Inhibitor instability in culture media. | 1. Verify the cell permeability of PF-3758309 in your cell line. 2. Check the expression levels of P-gp and other efflux pumps in your cells. If high, consider using a P-gp inhibitor or a different cell line. 3. Assess the stability of PF-3758309 under your experimental conditions. |
Quantitative Data Summary
Table 1: In Vitro Potency of PF-3758309 Against PAK Family Kinases
| Kinase | Assay Type | Potency (nM) |
| PAK4 | Kd | 2.7 |
| Ki | 18.7 | |
| PAK1 | Ki | 13.7 |
| PAK5 | Ki | 18.1 |
| PAK6 | Ki | 17.1 |
| PAK3 | IC50 | 99 |
| PAK2 | IC50 | 190 |
Data sourced from Murray et al. (2010) PNAS.[4]
Table 2: Cellular Activity of PF-3758309
| Assay | Cell Line | IC50 (nM) |
| pGEF-H1 Inhibition | Engineered cells | 1.3 |
| Anchorage-Independent Growth | HCT116 | 0.24 |
| Average of 15 tumor cell lines | 4.7 | |
| Cellular Proliferation | A549 | 20 |
| Anchorage-Independent Growth | A549 | 27 |
Data sourced from Murray et al. (2010) PNAS.[4]
Key Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol provides a general framework for assessing the selectivity of PF-3758309 against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of PF-3758309.
-
In a 384-well plate, add the kinase reaction buffer, the specific kinase, and the diluted PF-3758309 or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km for each kinase.
-
Incubate for the desired reaction time at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that PF-3758309 binds to PAK4 in intact cells.[5][11][12]
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Apparatus for SDS-PAGE and Western blotting
-
Primary antibody against PAK4
-
Secondary antibody (HRP-conjugated)
-
ECL detection reagents
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with PF-3758309 or DMSO for 1 hour at 37°C.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-PAK4 antibody.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of PF-3758309 indicates target engagement.
Protocol 3: CRISPR-Cas9 Mediated Target Validation
This protocol outlines the workflow for knocking out PAK4 to validate on-target effects of PF-3758309.[9][13][14][15]
Materials:
-
Cas9-expressing cell line
-
Lentiviral vectors for sgRNA expression
-
sgRNAs targeting PAK4
-
Packaging plasmids for lentivirus production
-
HEK293T cells (for virus production)
-
Polybrene or other transduction enhancers
-
Puromycin or other selection agent
-
This compound
Procedure:
-
sgRNA Design and Cloning: Design and clone 2-3 sgRNAs targeting an early exon of the PAK4 gene into a lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the Cas9-expressing target cell line with the lentivirus in the presence of a transduction enhancer.
-
Selection: Select for successfully transduced cells using the appropriate selection agent (e.g., puromycin).
-
Validation of Knockout: Expand single-cell clones and validate PAK4 knockout by Western blotting and genomic sequencing.
-
Phenotypic Assays: Treat the PAK4 knockout and wild-type control cells with a dose-response of PF-3758309 and perform the relevant phenotypic assays (e.g., cell viability, apoptosis). If the phenotype is on-target, the knockout cells should mimic the effect of the inhibitor and be resistant to further treatment.
Visualizations
Caption: Simplified PAK4 Signaling Pathway and Inhibition by PF-3758309.
Caption: Experimental Workflow for Investigating and Mitigating Off-Target Effects.
Caption: Troubleshooting Logic for Differentiating On-Target vs. Off-Target Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 8. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 9. biocompare.com [biocompare.com]
- 10. CDK4/6 inhibition synergizes with inhibition of P21-Activated Kinases (PAKs) in lung cancer cell lines | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
Technical Support Center: Optimizing PF-3758309 Dihydrochloride Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of PF-3758309 dihydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally available, and reversible ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[1] It also shows inhibitory activity against other PAK isoforms, including PAK1, PAK5, and PAK6.[1][2] By inhibiting PAK4, PF-3758309 can suppress oncogenic signaling pathways, leading to the inhibition of cell proliferation, anchorage-independent growth, and the induction of apoptosis in various tumor cell lines.[1][2]
Q2: What is the recommended starting concentration range for this compound in cell culture?
The optimal concentration of this compound is cell-line dependent. For initial experiments, a concentration range of 10 nM to 10 µM is recommended. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO and water. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. For long-term storage, the powder form should be stored at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to one year.[3] Avoid repeated freeze-thaw cycles.[3]
Q4: What are the known downstream signaling pathways affected by PF-3758309?
PF-3758309, through its inhibition of PAK kinases, can modulate several key signaling pathways involved in cancer progression. These include the Raf-MAPK, PI3K/Akt, and NF-κB pathways.[4][5][6][7] Inhibition of these pathways can lead to decreased cell proliferation, survival, and invasion.
Figure 1: Simplified signaling pathway showing the mechanism of action of PF-3758309.
Troubleshooting Guide
Issue 1: No significant effect on cell viability or proliferation at expected concentrations.
-
Possible Cause 1: Low PAK4 expression in the cell line.
-
Troubleshooting Step: Verify the expression level of PAK4 and other relevant PAK isoforms in your cell line using Western blot or qPCR. Cell lines with low or no expression of the target kinase may be less sensitive to the inhibitor.[8]
-
-
Possible Cause 2: Compound degradation.
-
Troubleshooting Step: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock if necessary.
-
-
Possible Cause 3: Insufficient incubation time.
-
Troubleshooting Step: Extend the incubation time. Effects on cell proliferation can sometimes take 48-72 hours to become apparent.
-
Issue 2: Excessive cytotoxicity observed even at low concentrations.
-
Possible Cause 1: High sensitivity of the cell line.
-
Troubleshooting Step: Your cell line may be particularly sensitive to PAK inhibition. Perform a more detailed dose-response curve starting from a much lower concentration (e.g., in the picomolar range) to identify a more suitable working concentration.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: While PF-3758309 is a potent PAK4 inhibitor, it can inhibit other kinases at higher concentrations.[2] Consider using a lower concentration or a more specific PAK4 inhibitor if available to confirm that the observed cytotoxicity is due to on-target effects.
-
Issue 3: Precipitate formation in the cell culture medium.
-
Possible Cause: Poor solubility of the compound at the working concentration.
-
Troubleshooting Step: Although soluble in DMSO, high concentrations of PF-3758309 may precipitate when diluted in aqueous culture medium. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and that the compound is well-mixed upon dilution. If precipitation persists, consider preparing a fresh, lower-concentration stock solution.
-
Data Presentation
Table 1: IC50 Values of PF-3758309 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Anchorage-Independent Growth) | IC50 (Proliferation) | Citation |
| HCT116 | Colon Carcinoma | 0.24 nM | 0.039 µM | [2][3] |
| A549 | Non-small-cell lung cancer | 27 nM | 20 nM | [2] |
| SH-SY5Y | Neuroblastoma | - | 5.461 µM | [8] |
| IMR-32 | Neuroblastoma | - | 2.214 µM | [8] |
| NBL-S | Neuroblastoma | - | 14.02 µM | [8] |
| KELLY | Neuroblastoma | - | 1.846 µM | [8] |
Note: IC50 values can vary depending on the assay conditions and cell line. It is recommended to determine the IC50 in your specific experimental system.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the effect of PF-3758309 on cell viability.
Figure 2: Workflow for a typical MTT cell viability assay.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of PF-3758309 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various PF-3758309 concentrations. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and wells with medium only (background control).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot Analysis for PAK Pathway Inhibition
This protocol can be used to assess the effect of PF-3758309 on the phosphorylation of downstream targets of PAK.
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-PAK4, anti-PAK4, anti-phospho-GEF-H1, anti-GEF-H1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of PF-3758309 for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control to determine the change in phosphorylation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
PF-3758309 dihydrochloride stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of PF-3758309 dihydrochloride, a potent p21-activated kinase (PAK) inhibitor. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance and reliability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: The solid form of this compound should be stored at -20°C.[1] When stored properly, the powder is expected to be stable for years.[2]
Q2: What is the recommended solvent for preparing stock solutions?
A2: this compound is soluble in both DMSO and water.[1][3] For most biological experiments, DMSO is the recommended solvent for preparing high-concentration stock solutions.
Q3: How should I store stock solutions of this compound?
A3: For long-term storage, it is recommended to store stock solutions in DMSO at -80°C, which should remain stable for up to 6 months.[4] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[2][4] It is advisable to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of PF-3758309?
A4: PF-3758309 is a potent, ATP-competitive inhibitor of p21-activated kinases (PAKs), with a particularly high affinity for PAK4.[5] By inhibiting PAK4, it disrupts key signaling pathways involved in cell proliferation, survival, and cytoskeletal organization, making it a subject of interest in cancer research.[2]
Quantitative Data Summary
The following tables provide a summary of the solubility and recommended storage conditions for this compound.
Table 1: Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 56.35 | 100 |
| DMSO | 56.35 | 100 |
Data sourced from multiple suppliers and may vary slightly between batches.[6][7]
Table 2: Storage Recommendations
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | >2 years[2] |
| Stock Solution in DMSO | -80°C | Up to 6 months[4] |
| -20°C | Up to 1 month[2][4] | |
| 0-4°C | Days to weeks[2] |
Troubleshooting Guides
Issue 1: Precipitation Observed Upon Dilution in Aqueous Media
Problem: When I dilute my concentrated DMSO stock solution of this compound into my aqueous cell culture medium or buffer, a precipitate forms.
Cause: This is a common issue for many hydrophobic compounds.[8] The drastic change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous environment can cause the compound to "crash out" of the solution.[8][9]
Solutions:
-
Stepwise Dilution: Avoid adding the highly concentrated DMSO stock directly into the full volume of your aqueous medium. Instead, perform a serial dilution. First, create an intermediate dilution in a smaller volume of your medium or a buffer.[9]
-
Maintain Low Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.5%, to minimize both solubility issues and potential cytotoxicity.[4][9] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Enhance Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling.[9] This promotes rapid and thorough mixing, preventing localized high concentrations of the compound.
-
Pre-warm the Medium: Gently warming your cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.[9] However, avoid prolonged heating, which can degrade media components.
Issue 2: Inconsistent or Lack of Biological Activity
Problem: I am not observing the expected biological effect of this compound in my experiments, or the results are highly variable.
Cause: This could be due to several factors, including degradation of the compound, inaccurate concentration, or precipitation that is not macroscopically visible.
Solutions:
-
Verify Stock Solution Integrity: If your stock solution has been stored for an extended period, especially at -20°C, or has undergone multiple freeze-thaw cycles, its stability may be compromised. It is recommended to use freshly prepared stock solutions or aliquots that have been stored properly at -80°C.
-
Check for Microprecipitation: Even if you do not see visible precipitation, the compound may be forming micro-precipitates that can lead to inconsistent results. Following the best practices for dilution outlined in "Issue 1" can help mitigate this.
-
Confirm Final Concentration: Double-check your dilution calculations to ensure the final concentration of the inhibitor in your assay is correct.
-
Assess Compound Stability: If you continue to experience issues, you may need to perform a stability assessment of the compound in your specific experimental conditions. An experimental protocol for this is provided below.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in a chosen solvent or medium over time.
Objective: To quantify the percentage of intact this compound remaining in a solution after incubation under specific conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, cell culture medium)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade mobile phase components (e.g., acetonitrile, water, formic acid)
-
Temperature-controlled incubator or water bath
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mM in DMSO).
-
Prepare Stability Samples: Dilute the stock solution to the desired final concentration in the test medium (e.g., cell culture medium).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the stability sample, and either analyze it immediately by HPLC or store it at -80°C until analysis. This will serve as your 100% reference.
-
Incubation: Incubate the remaining stability samples under the desired storage conditions (e.g., 37°C, room temperature, 4°C, -20°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), collect aliquots from the incubated samples. Store these aliquots at -80°C until analysis to halt further degradation.
-
HPLC Analysis:
-
Develop a suitable HPLC method that can separate the parent compound from any potential degradants. A reverse-phase C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid is a common starting point.[10]
-
Analyze all collected samples (T=0 and subsequent time points) by HPLC.
-
Integrate the peak area of the parent this compound peak in each chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:
-
Plot the % remaining against time to visualize the degradation kinetics.
-
Visualizations
PAK4 Signaling Pathway
PF-3758309 primarily targets PAK4, a key regulator of various cellular processes. The diagram below illustrates the central role of PAK4 in oncogenic signaling.
Caption: Simplified PAK4 signaling pathway and the inhibitory action of PF-3758309.
Experimental Workflow: Dilution of DMSO Stock Solution
The following workflow illustrates the recommended procedure for diluting a DMSO stock solution of this compound to minimize precipitation.
Caption: Recommended workflow for diluting DMSO stock solutions to prevent precipitation.
References
- 1. apexbt.com [apexbt.com]
- 2. quora.com [quora.com]
- 3. Serially diluting compounds while keeping DMSO concentration the same - Tissue and Cell Culture [protocol-online.org]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Interpreting unexpected results with PF-3758309 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with PF-3758309 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, orally available, and ATP-competitive small-molecule inhibitor.[1][2] Its primary target is p21-activated kinase 4 (PAK4), a serine/threonine kinase involved in various cellular processes like proliferation, survival, and motility.[3][4][5]
Q2: What are the expected cellular effects of PF-3758309?
Based on its inhibition of PAK4, PF-3758309 is expected to inhibit anchorage-independent growth, induce apoptosis, cause cytoskeletal remodeling, and inhibit cell proliferation in cancer cell lines where PAK4 is a key driver.[1][2][6]
Q3: I am observing cytotoxicity in my cell line, but I'm not sure if it is a PAK4-dependent effect. How can I verify this?
This is a critical point to consider, as studies have shown that PF-3758309 can induce cell death through off-target effects, independent of PAK4.[7] To verify on-target activity, you can perform experiments in cells where PAK4 has been knocked out or knocked down (e.g., using CRISPR/Cas9 or siRNA). If the compound is still effective in these cells, its activity is likely due to off-target effects.[7]
Q4: My results with PF-3758309 are inconsistent across different cancer cell lines. What could be the reason?
Inconsistent results can be attributed to several factors:
-
Expression levels of efflux pumps: PF-3758309 is a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[8] Cell lines with high expression of these transporters may be more resistant to the compound.[8]
-
PAK4 dependency: The reliance of a particular cell line on PAK4 signaling for survival and proliferation can vary.
-
Off-target effects: The compound's activity against other kinases can lead to different outcomes in various cellular contexts.[8]
Q5: What are the known off-target effects of PF-3758309?
While designed as a PAK4 inhibitor, PF-3758309 also shows activity against other kinases. It has similar enzymatic potency against other group B PAKs (PAK5, PAK6) and the group A member PAK1.[1] It is less active against PAK2 and PAK3.[1] Broader kinase profiling has revealed activity against several other kinases, which could contribute to its biological effects.[8] Recent research also suggests that PF-3758309 can induce the degradation of RNA polymerase II subunits, independent of PAK4.[9]
Q6: Why was the clinical trial for PF-3758309 terminated?
The Phase I clinical trial for PF-3758309 was terminated due to a combination of factors, including poor oral bioavailability in humans (approximately 1%), and adverse events such as neutropenia and gastrointestinal side effects.[10]
Troubleshooting Guide
Issue 1: Higher than expected IC50 values for cell proliferation.
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability | PF-3758309 has been classified as a poorly cell-permeable compound.[8] Consider using higher concentrations or longer incubation times. |
| High expression of efflux pumps (P-gp, BCRP) | 1. Check the expression levels of P-gp and BCRP in your cell line via Western blot or qPCR. 2. Co-incubate with known inhibitors of these pumps to see if sensitivity to PF-3758309 is restored. |
| Low PAK4 dependency of the cell line | 1. Assess PAK4 expression and activity in your cell line. 2. Consider using cell lines known to be dependent on PAK4 signaling.[6] |
| Compound degradation | Ensure proper storage of the compound (-20°C for powder, -80°C for solvent stocks) and use freshly prepared solutions.[2] |
Issue 2: Discrepancy between in vitro kinase inhibition and cellular activity.
| Possible Cause | Troubleshooting Steps |
| High intracellular ATP concentration | PF-3758309 is an ATP-competitive inhibitor.[1] The high concentration of ATP in cells (mM range) can compete with the inhibitor, leading to a lower apparent potency in cellular assays compared to biochemical assays.[11][12] |
| Off-target effects dominating the cellular phenotype | As mentioned, the compound can have significant off-target effects.[7][8] Use orthogonal approaches like genetic knockdown of PAK4 to dissect on-target versus off-target effects. |
| Activation of compensatory signaling pathways | Inhibition of PAK4 may lead to the activation of alternative survival pathways. Perform pathway analysis (e.g., phospho-kinase arrays, Western blotting for key signaling nodes) to investigate this possibility. |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of PF-3758309
| Kinase | Kd (nM) | Ki (nM) | IC50 (nM) |
| PAK4 | 2.7 | 18.7 | 1.3 (cellular) |
| PAK1 | - | 13.7 | - |
| PAK5 | - | 18.1 | - |
| PAK6 | - | 17.1 | - |
| PAK2 | - | - | 190 |
| PAK3 | - | - | 99 |
Data compiled from multiple sources.[1][6][13]
Table 2: Cellular Activity of PF-3758309 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for Anchorage-Independent Growth | IC50 (nM) for Proliferation |
| A549 | Lung | 27 | 20 |
| HCT116 | Colon | 4.7 (panel average) | - |
| BT-20 | Breast | - | 81.7 |
| ASPC1 | Pancreatic | - | 1800 |
Data compiled from multiple sources.[1][2][6]
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is adapted from a study on neuroblastoma cells.[14]
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: Western Blotting for Phospho-GEF-H1
This protocol is based on the cellular target engagement assay for PF-3758309.[1][6]
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Cell Treatment: Plate cells and treat with various concentrations of PF-3758309 for the desired time.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-GEF-H1 (Ser810) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot for total GEF-H1 and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in phospho-GEF-H1 levels relative to total GEF-H1 and the loading control.
Mandatory Visualizations
Caption: Simplified PAK4 signaling pathway and the inhibitory action of PF-3758309.
Caption: A logical workflow for troubleshooting unexpected results with PF-3758309.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAK4 | Cancer Genetics Web [cancerindex.org]
- 5. apexbt.com [apexbt.com]
- 6. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting PF-3758309 dihydrochloride precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the p21-activated kinase (PAK) inhibitor, PF-3758309 dihydrochloride.
Troubleshooting Guide: this compound Precipitation in Media
This guide addresses specific issues related to the precipitation of this compound in cell culture media.
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add this stock to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[1][2] The rapid dilution of DMSO reduces its solvating capacity, causing the compound to precipitate.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| High Final Concentration | The final concentration of this compound in the media may exceed its aqueous solubility limit. Solution: Decrease the final working concentration. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1] Solution: Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media.[1] Add the solution dropwise while gently vortexing.[1] |
| High Final DMSO Concentration | While DMSO is an excellent solvent for initial dissolution, a high final concentration in your culture can be toxic to cells and may not prevent precipitation upon significant dilution.[1] Solution: Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally below 0.1%.[1] This might necessitate preparing a more dilute initial stock solution in DMSO. |
| Low Temperature of Media | Adding the DMSO stock to cold media can decrease the solubility of this compound. Solution: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[3] |
Issue 2: Delayed Precipitation After Incubation
Question: My media containing this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can be caused by changes in the media environment over time, such as shifts in pH or interactions with media components.[1]
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| pH Shift in Media | The pH of the culture medium can decrease over time due to cellular metabolism producing lactic acid. A change in pH can affect the solubility of this compound. Solution: Use a well-buffered medium, such as one containing HEPES, to maintain a stable pH.[3] |
| Interaction with Media Components | This compound may interact with salts (e.g., phosphates, calcium), amino acids, or other components in the media, forming insoluble complexes.[1][4] Solution: If possible, try a different basal media formulation. You can also test the solubility of the compound in a simpler buffered saline solution like PBS to determine if media components are the primary issue. |
| Media Evaporation | In long-term experiments, evaporation can concentrate all components in the media, including this compound, potentially exceeding its solubility limit.[3] Solution: Ensure proper humidification of the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[5] Solution: Minimize the time that culture plates are outside the incubator. If performing microscopy, use a heated stage to maintain the temperature.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in both DMSO and water at concentrations up to 100 mM.[6] For cell-based assays, it is common to prepare a high-concentration stock solution in sterile DMSO.
Q2: How should I store the stock solution of this compound?
A2: Stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles.[7][8] Store these aliquots at -20°C or -80°C, protected from light.[6][7] It is recommended to use the stock solution within one to six months of preparation.[7][9]
Q3: The vial of lyophilized this compound appears to be empty. Is this normal?
A3: Yes, this can be normal, especially for small quantities of a compound. The lyophilized powder may be present as a thin, invisible film on the walls or bottom of the vial. Always attempt to dissolve the contents according to the recommended protocol before assuming the vial is empty.
Q4: Can I heat or sonicate the solution to aid dissolution?
A4: Gentle warming in a 37°C water bath for a short period (e.g., 10 minutes) and/or brief sonication can be used to facilitate the dissolution of this compound in DMSO.[9] However, prolonged heating is not recommended as it may degrade the compound.
Q5: What are the known cellular targets of PF-3758309?
A5: PF-3758309 is a potent, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[10] It also shows activity against other PAK isoforms, including PAK1, PAK5, and PAK6, and to a lesser extent, PAK2 and PAK3.[10]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 563.55 g/mol | [6] |
| Solubility in DMSO | Up to 100 mM (56.35 mg/mL) | [6] |
| Solubility in Water | Up to 100 mM (56.35 mg/mL) | [6] |
| PAK4 Inhibition (Kd) | 2.7 nM | [10] |
| PAK4 Inhibition (IC50 in cells) | 1.3 nM (inhibition of GEF-H1 phosphorylation) | [10] |
| Storage Temperature | -20°C | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
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Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the vial in a water bath or warm it at 37°C for 5-10 minutes.
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Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitates.
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Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay (MTT-based)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[11]
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Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[11]
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same final DMSO concentration) and a blank control (medium only).[11]
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[11]
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MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[3]
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Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][12]
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.[3]
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: Simplified PAK4 signaling and inhibition by PF-3758309.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. PF 3758309 dihydrochloride | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving PF-3758309 dihydrochloride bioavailability in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with PF-3758309 dihydrochloride, focusing on strategies to improve its in vivo bioavailability.
Troubleshooting Guide
Issue: Poor or inconsistent oral bioavailability in preclinical models.
Researchers may observe low or variable plasma concentrations of PF-3758309 following oral administration in animal models. This can be attributed to several factors, including its poor aqueous solubility and potential for high efflux.
Possible Causes and Troubleshooting Steps:
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Poor Solubility and Dissolution: PF-3758309 free base is practically insoluble in water.[1][2] While the dihydrochloride salt improves aqueous solubility, precipitation in the gastrointestinal (GI) tract can still limit absorption.
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pH adjustment: The solubility of the dihydrochloride salt is pH-dependent. Consider using a buffered formulation to maintain a lower pH in the local GI environment and keep the drug in solution.
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Co-solvents: For preclinical studies, using a mixture of solvents can enhance solubility. A formulation containing DMSO, PEG300, Tween80, and water has been described for in vivo use.[2]
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Amorphous solid dispersions: This technique involves dispersing the drug in a polymer matrix to maintain it in a higher-energy, more soluble amorphous state.[3]
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Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-based systems can improve solubility and enhance absorption through lymphatic transport, potentially bypassing first-pass metabolism.[3][4]
-
-
High Efflux: The compound's structure may make it a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, actively pumping it out of cells and back into the intestinal lumen.
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Co-administration with P-gp inhibitors: While not a long-term clinical strategy, for preclinical mechanism-of-action studies, co-dosing with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) can help determine if efflux is a major barrier.
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Formulation with excipients that inhibit efflux: Certain excipients, such as some grades of Tween and Cremophor, have been shown to have P-gp inhibitory effects.
-
-
First-Pass Metabolism: Significant metabolism in the liver after absorption from the gut can reduce the amount of active drug reaching systemic circulation.
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Metabolism inhibitors: Co-administration with inhibitors of relevant cytochrome P450 (CYP) enzymes can elucidate the impact of first-pass metabolism in preclinical studies.[4]
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Issue: Difficulty in preparing a stable and consistent formulation for in vivo studies.
The physicochemical properties of this compound can present challenges in creating a homogenous and stable formulation suitable for administration.
Troubleshooting Steps:
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Vehicle Selection: The choice of vehicle is critical. For intraperitoneal (IP) administration in xenograft models, a suspension in 2% carboxymethyl cellulose has been used.[5] For oral gavage, a solution or a well-dispersed suspension is preferable.
-
Solubilization Techniques: Gentle warming and sonication can aid in dissolving the compound, especially when preparing stock solutions in solvents like DMSO or ethanol.[1]
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Particle Size Reduction: For suspension formulations, reducing the particle size of the active pharmaceutical ingredient (API) can improve the dissolution rate and absorption.[6]
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of PF-3758309?
A1: Preclinical data showed moderate and variable oral bioavailability in rats (20%) and dogs (39-76%).[7][8] However, in a phase I clinical trial, the oral bioavailability in humans was very low, at approximately 1%, which led to the termination of the trial.[8][9]
Q2: What are the solubility properties of PF-3758309 and its dihydrochloride salt?
A2: The free base of PF-3758309 is insoluble in water.[1] It is soluble in DMSO (≥24.53 mg/mL) and ethanol (≥101.4 mg/mL with gentle warming).[1] The dihydrochloride salt is soluble in water (up to 56.35 mg/mL) and DMSO (up to 56.35 mg/mL).[10]
Q3: Are there any suggested starting formulations for preclinical oral dosing?
A3: While specific oral formulations from the primary literature are scarce, a common approach for poorly soluble compounds is to use a vehicle containing a mixture of solubilizing agents. A suggested formulation for in vivo use involves dissolving a concentrated stock in DMSO and then diluting it with PEG300, Tween80, and finally water or a saline solution.[2] For example, a 1:8:1:10 ratio of DMSO:PEG300:Tween80:water could be a starting point.
Q4: Besides formulation, what other strategies could improve the systemic exposure of PF-3758309?
A4: Beyond formulation, other approaches to consider include:
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Prodrugs: Designing a prodrug that masks the features responsible for poor absorption or high efflux, which then converts to the active PF-3758309 in vivo.
-
Nanoparticles: Encapsulating the drug in nanoparticles can increase its surface area, improve solubility, and potentially alter its absorption pathway.[3]
-
Permeation enhancers: These are compounds that can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.[4]
Data Presentation
Table 1: Reported Oral Bioavailability of PF-3758309
| Species | Oral Bioavailability (%) | Reference |
| Rat | 20 | [7][8] |
| Dog | 39 - 76 | [7][8] |
| Human | ~1 | [8][9] |
Table 2: Solubility of PF-3758309 and its Dihydrochloride Salt
| Form | Solvent | Solubility | Reference |
| Free Base | Water | Insoluble | [1][2] |
| Free Base | DMSO | ≥24.53 mg/mL | [1] |
| Free Base | Ethanol | ≥101.4 mg/mL (with warming) | [1] |
| Dihydrochloride | Water | 56.35 mg/mL | [10] |
| Dihydrochloride | DMSO | 56.35 mg/mL | [10] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Formulation for Oral Gavage
This protocol is a general example based on common practices for compounds with poor solubility.
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 100 mg/mL. Gentle warming (37°C) and vortexing may be required.[1]
-
Prepare the vehicle: In a separate tube, mix PEG300 and Tween80 in a 9:1 ratio.
-
Combine stock and vehicle: Slowly add the DMSO stock solution to the PEG300/Tween80 mixture to achieve the desired intermediate concentration. For a final dosing solution of 10 mg/mL, you might mix 1 part DMSO stock with 9 parts of the PEG300/Tween80 mixture.
-
Final dilution: For the final dosing solution, add an equal volume of sterile water or saline to the mixture from step 3 and vortex thoroughly. The final vehicle composition would be approximately 5% DMSO, 45% PEG300, 5% Tween80, and 45% water.
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Administration: Administer the freshly prepared formulation to the animals via oral gavage. Ensure the solution is clear and free of precipitates before dosing.
Protocol 2: Preparation of a Suspension for Intraperitoneal Injection
This protocol is adapted from a method used in xenograft studies with PF-3758309.[5]
-
Prepare the vehicle: Prepare a 2% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
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Weigh the compound: Accurately weigh the required amount of this compound.
-
Create a paste: Add a small amount of the 2% CMC vehicle to the powdered compound and triturate to form a smooth paste. This prevents clumping.
-
Dilute to final volume: Gradually add the remaining CMC vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.
-
Administration: Administer the suspension immediately via intraperitoneal injection, ensuring the suspension is well-mixed before drawing each dose.
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. upm-inc.com [upm-inc.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PF 3758309 dihydrochloride | P21-activated Kinases | Tocris Bioscience [tocris.com]
Technical Support Center: PF-3758309 Dihydrochloride Toxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-3758309 dihydrochloride. The information is designed to address specific issues that may be encountered during the assessment of its toxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
PF-3758309 is a potent, orally available, and ATP-competitive small-molecule inhibitor of p21-activated kinase 4 (PAK4).[1][2] Its primary mechanism of action is the inhibition of PAK4, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, cytoskeletal dynamics, and oncogenic signaling.[3][4][5] By inhibiting PAK4, PF-3758309 disrupts these signaling pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[1][2]
Q2: In which cancer cell lines has PF-3758309 shown cytotoxic effects?
PF-3758309 has demonstrated potent anti-proliferative and cytotoxic effects across a broad range of human cancer cell lines. Notably, it inhibits the anchorage-independent growth of many tumor cell lines with an average IC50 of 4.7 ± 3.0 nM.[1] Specific cell lines where its activity has been characterized include those from colon cancer (HCT116), lung cancer (A549), and various neuroblastoma cell lines.[1][6][7]
Q3: Does PF-3758309 have off-target effects?
While PF-3758309 is a potent PAK4 inhibitor, it also shows activity against other PAK isoforms, including PAK1, PAK5, and PAK6.[8] It is less active against PAK2 and PAK3.[8] Global high-content cellular analysis has also revealed unexpected links to other signaling pathways, such as the p53 pathway.[5][9] Researchers should consider these potential off-target effects when interpreting experimental results.
Q4: How does PF-3758309 affect the cell cycle and apoptosis?
PF-3758309 has been shown to induce cell cycle arrest and apoptosis in cancer cells.[1][10] For instance, in HCT116 cells, treatment with PF-3758309 led to an increase in the sub-G1 population, indicative of apoptosis, and caused cell cycle arrest.[5] In neuroblastoma cell lines, it significantly induced G1 phase cell cycle arrest and apoptosis.[11][12] This is often accompanied by the activation of caspases, such as caspase-3.[1]
Data Presentation
Table 1: IC50 Values of PF-3758309 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| HCT116 | Colon Carcinoma | Anchorage-Independent Growth | 0.24 ± 0.09 nM | [1] |
| A549 | Lung Carcinoma | Cellular Proliferation | 20 nM | [1] |
| A549 | Lung Carcinoma | Anchorage-Independent Growth | 27 nM | [1] |
| Panel of 20 Tumor Cell Lines (average) | Various | Anchorage-Independent Growth | 4.7 ± 3.0 nM | [1] |
| SH-SY5Y | Neuroblastoma | Proliferation | 5.461 µM | [6] |
| IMR-32 | Neuroblastoma | Proliferation | 2.214 µM | [6] |
| NBL-S | Neuroblastoma | Proliferation | 14.02 µM | [6] |
| KELLY | Neuroblastoma | Proliferation | 1.846 µM | [6] |
Experimental Protocols & Troubleshooting Guides
Cell Viability (MTT) Assay
Objective: To assess the effect of PF-3758309 on cell metabolic activity as an indicator of cell viability.
Detailed Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to a working concentration of 0.5 mg/mL in serum-free medium. Aspirate the compound-containing medium and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Troubleshooting Guide: MTT Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors. | Ensure the cell suspension is homogeneous. Use calibrated pipettes and consider using a multichannel pipette for reagent addition. Avoid "edge effects" by filling outer wells with sterile PBS.[3] |
| Low absorbance readings | Cell number too low; Insufficient incubation time with MTT. | Determine the optimal cell seeding density through a titration experiment. Increase the incubation time with the MTT reagent until a purple color is visible in the cells. |
| High background absorbance in "no-cell" controls | Contamination of medium or reagents; PF-3758309 interferes with the assay. | Ensure all reagents and media are sterile. Run a control with PF-3758309 in a cell-free system to check for direct reduction of MTT.[13] |
| Formazan crystals not dissolving completely | Insufficient volume or potency of solubilization solution. | Ensure an adequate volume of the solubilization solution is used. Gentle agitation on an orbital shaker can aid dissolution.[3] |
Apoptosis (Annexin V) Assay
Objective: To detect and quantify apoptosis induced by PF-3758309 by identifying the externalization of phosphatidylserine.
Detailed Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of PF-3758309 for the desired duration. Include positive and negative controls.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity. Collect both adherent and floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Troubleshooting Guide: Annexin V Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of Annexin V positive cells in the negative control | Cells were unhealthy before the experiment; Harsh cell handling during harvesting. | Use cells in the logarithmic growth phase. Use gentle, non-enzymatic methods for detaching adherent cells.[14] |
| Weak or no Annexin V signal in the positive control | Insufficient concentration or duration of the apoptosis-inducing agent; Reagents have expired. | Optimize the conditions for inducing apoptosis. Use fresh reagents and store them correctly.[4] |
| High PI staining in all samples | Cells were not viable at the start; Mechanical damage to the cell membrane. | Ensure a high viability of the initial cell population. Handle cells gently during all steps. |
| Cell aggregates are clogging the flow cytometer | Improper cell handling. | Gently mix the sample before analysis. In severe cases, filter the cell suspension.[7] |
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7)
Objective: To measure the activity of caspase-3 and -7 as a marker of apoptosis induction by PF-3758309.
Detailed Methodology:
-
Cell Plating and Treatment: Plate cells in an opaque-walled 96-well plate and treat with PF-3758309 as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Troubleshooting Guide: Caspase-3/7 Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low luminescence signal | Suboptimal cell number; Timing of measurement is not at the peak of caspase activity. | Optimize the cell seeding density. Perform a time-course experiment to determine the optimal incubation time after treatment.[15] |
| High background luminescence | Contamination of reagents or medium. | Use sterile techniques and fresh, uncontaminated reagents. Include a "no-cell" control to measure background.[16] |
| Inconsistent results between replicates | Inaccurate pipetting; Temperature fluctuations. | Use calibrated pipettes. Allow plates and reagents to equilibrate to room temperature before use and maintain a stable temperature during the assay.[17] |
Visualizations
Caption: Simplified signaling pathway of PF-3758309 action.
Caption: General experimental workflow for PF-3758309 toxicity assessment.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bosterbio.com [bosterbio.com]
- 15. promega.com [promega.com]
- 16. FAQ: Caspase-Glo® 3/7 Assay System [promega.com]
- 17. ulab360.com [ulab360.com]
Technical Support Center: Overcoming Poor Cell Permeability of PF-3758309 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of PF-3758309 dihydrochloride. The information herein is designed to address specific experimental issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: PF-3758309 is a potent, orally available, and ATP-competitive inhibitor of p21-activated kinases (PAKs).[1][2] It exhibits inhibitory activity against all PAK isoforms but has the highest affinity for PAK4.[3] Its primary mechanism of action involves the inhibition of PAKs, which are key regulators of cell motility, survival, proliferation, and angiogenesis.[1][4] By inhibiting PAKs, PF-3758309 can suppress oncogenic signaling pathways and inhibit tumor growth.[2]
Q2: My in vitro biochemical assays show high potency for PF-3758309, but it has low efficacy in my cell-based assays. Why is there a discrepancy?
A2: This is a common observation and is primarily due to the poor cell permeability of PF-3758309.[5] The compound is a known substrate for the P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux pumps.[1] These transporters actively remove the compound from the cell, reducing its intracellular concentration and thus its efficacy in cell-based assays.
Q3: How can I confirm if efflux pumps are responsible for the low activity of PF-3758309 in my cell line?
A3: You can perform a rhodamine efflux assay to determine the activity of P-gp in your cells.[1] Additionally, you can co-administer PF-3758309 with a known P-gp inhibitor, such as verapamil or elacridar, and observe if the potency of PF-3758309 increases.[4][6] A significant decrease in the IC50 value of PF-3758309 in the presence of a P-gp inhibitor would indicate that efflux is a major factor.
Q4: What are the downstream signaling pathways affected by PF-3758309?
A4: PF-3758309 has been shown to down-regulate the NF-κB signaling pathway.[7] It can also impact the ERK signaling pathway and modulate the expression of genes involved in the cell cycle and apoptosis, such as CDKN1A, BAD, and Bcl-2.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low potency of PF-3758309 in cell-based proliferation or signaling assays compared to biochemical assays. | 1. Poor cell permeability: The compound is not efficiently crossing the cell membrane. 2. Efflux pump activity: The compound is being actively transported out of the cells by P-gp and/or BCRP.[1] | 1. Increase incubation time: A longer exposure may allow for greater intracellular accumulation. 2. Co-administration with an efflux pump inhibitor: Use a P-gp inhibitor (e.g., verapamil, CP-100356) or a dual P-gp/BCRP inhibitor (e.g., elacridar) to block efflux.[4][6] 3. Use cell lines with low P-gp expression: If possible, select cell lines known to have low or no expression of P-gp. |
| High variability in experimental results between different cell lines. | Differential expression of efflux pumps: Cell lines can have varying levels of P-gp and BCRP expression, leading to different levels of resistance to PF-3758309.[1] | 1. Characterize P-gp expression: Perform western blotting or qPCR to determine the relative expression levels of P-gp in your panel of cell lines. 2. Correlate P-gp expression with IC50 values: A positive correlation between P-gp expression and the IC50 of PF-3758309 can confirm this as the source of variability.[1] |
| Difficulty in achieving therapeutic concentrations in vivo. | Poor oral bioavailability due to efflux pumps in the gastrointestinal tract and other tissues. | 1. Co-administration with an efflux pump inhibitor: This can increase the oral absorption and systemic exposure of PF-3758309.[9] 2. Formulation strategies: Consider nanoformulation approaches to improve solubility and permeability.[10] 3. Prodrug approach: While not yet reported for PF-3758309, designing a prodrug that masks the features recognized by efflux pumps could be a viable strategy.[11][12] |
Quantitative Data Summary
Table 1: In Vitro Potency of PF-3758309
| Assay Type | Target | IC50 / Ki / Kd | Reference |
| Biochemical Assay (Ki) | PAK1 | 13.7 nM | [7] |
| Biochemical Assay (Ki) | PAK4 | 18.7 nM | [7] |
| Biochemical Assay (Kd) | PAK4 | 2.7 nM | [2] |
| Cellular Assay (pGEF-H1) | PAK4 | 1.3 nM | [2] |
| Anchorage-Independent Growth (HCT116) | - | 0.24 nM | [2] |
| Cellular Proliferation (A549) | - | 20 nM | [2] |
Table 2: Permeability and Efflux Data for PF-3758309
| Assay | Parameter | Value | Classification | Reference |
| MDCKII-LE | Permeability (Papp A→B) | 0.9 x 10⁻⁶ cm/s | Poorly permeable | [1] |
| MDR1-MDCK | Efflux Ratio (Papp B→A / Papp A→B) | 34.9 ± 7.9 | Strong P-gp substrate | [1] |
| BCRP-MDCK | Efflux Ratio (Papp B→A / Papp A→B) | 7.6 ± 1.1 | BCRP substrate | [1] |
Table 3: Effect of P-gp Inhibition on PF-3758309 Potency in Colorectal Cancer Cell Lines
| Cell Line | PF-3758309 IC50 (nM) | PF-3758309 + CP-100356 (0.625 µM) IC50 (nM) | Fold Change in IC50 | Reference |
| DLD-1 | 1000 | 10 | 100 | [4] |
| HCT-15 | >1000 | 100 | >10 | [4] |
| SW620 | 1000 | 250 | 4 | [4] |
| WiDr | 1000 | 100 | 10 | [4] |
| LoVo | 250 | 10 | 25 | [4] |
| HCT-8 | 100 | 100 | 1 | [4] |
Experimental Protocols
MDCKII-LE Permeability Assay
Objective: To determine the apparent permeability (Papp) of PF-3758309 across a low efflux cell monolayer.
Methodology:
-
Cell Culture: Culture MDCKII-LE (low efflux) cells on semi-permeable transwell inserts until a confluent monolayer is formed.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Dosing Solution Preparation: Prepare a dosing solution of PF-3758309 in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a final concentration of 10 µM.
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the dosing solution to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Add fresh transport buffer to the apical chamber.
-
Add the dosing solution to the basolateral chamber.
-
Incubate and collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Analyze the concentration of PF-3758309 in the collected samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Efflux Ratio Calculation: The efflux ratio is calculated by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 is indicative of active transport.[1]
Rhodamine Efflux Assay for P-gp Activity
Objective: To qualitatively or quantitatively assess the P-glycoprotein (P-gp) efflux activity in a given cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation (for testing inhibition): Pre-incubate cells with the test compound (e.g., PF-3758309) or a known P-gp inhibitor (positive control, e.g., verapamil) for 30-60 minutes.
-
Rhodamine 123 Loading: Add rhodamine 123, a fluorescent P-gp substrate, to all wells at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
-
Efflux Period: Add fresh, pre-warmed medium (with or without inhibitors) and incubate for another 30-60 minutes to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader. Lower fluorescence indicates higher P-gp activity as more rhodamine 123 has been pumped out.
-
Data Analysis: Compare the fluorescence intensity of treated cells to untreated controls. An increase in fluorescence in the presence of an inhibitor indicates P-gp inhibition.
Visualizations
Caption: Simplified signaling pathway of PAK4 and its inhibition by PF-3758309.
Caption: Experimental workflow for determining the permeability and efflux of PF-3758309.
Caption: Logical troubleshooting flow for addressing low cellular efficacy of PF-3758309.
References
- 1. Frontiers | Tumor P-Glycoprotein Correlates with Efficacy of PF-3758309 in in vitro and in vivo Models of Colorectal Cancer [frontiersin.org]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor P-Glycoprotein Correlates with Efficacy of PF-3758309 in in vitro and in vivo Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Co-administration strategy to enhance brain accumulation of vandetanib by modulating P-glycoprotein (P-gp/Abcb1) and breast cancer resistance protein (Bcrp1/Abcg2) mediated efflux with m-TOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanoformulations for Combination or Cascade Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. researchgate.net [researchgate.net]
PF-3758309 dihydrochloride batch-to-batch variability concerns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-3758309 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
PF-3758309 is an orally available, potent, and ATP-competitive pyrrolopyrazole inhibitor of the p21-activated kinases (PAKs).[1] It exhibits inhibitory activity against all PAK isoforms.[1] Its primary mechanism of action involves the suppression of the NF-κB signaling pathway.[1][2] While it is a pan-PAK inhibitor, it shows the highest affinity for PAK4.[3][4]
Q2: What are the reported inhibitory concentrations (IC₅₀) of PF-3758309?
The IC₅₀ values of PF-3758309 can vary depending on the specific PAK isoform and the assay conditions. The following table summarizes the reported IC₅₀ values from cell-free and cell-based assays.
| Target | IC₅₀ (nM) | Assay Type | Reference |
| PAK1 | 13.7 | Cell-free | [1] |
| PAK2 | 190 | Cell-free | [1] |
| PAK3 | 99 | Cell-free | [1] |
| PAK4 | 18.7 (Ki) | Cell-free | [5][6] |
| PAK4 Substrate GEF-H1 | 1.3 | In-cell | [4][6] |
| PAK5 | 18.1 (Ki) | Cell-free | [6] |
| PAK6 | 17.1 (Ki) | Cell-free | [6] |
| Tumor Cell Lines (Anchorage-independent growth) | 4.7 | In-vitro | [4][6] |
Q3: How should I store and handle this compound?
This compound should be stored at -20°C.[7][8] For in vivo experiments, it is recommended to prepare fresh solutions on the same day of use.[5]
Q4: What are the recommended solvents for dissolving this compound?
This compound is soluble in water and DMSO at a concentration of 100 mM (56.35 mg/mL).[7][8]
Troubleshooting Guide
Issue 1: Inconsistent Experimental Results or Suspected Batch-to-Batch Variability
Symptoms:
-
Significant differences in the dose-response curve between different lots of the compound.
-
Reduced or loss of expected biological activity in cellular assays.
-
Variability in tumor growth inhibition in xenograft models.[4][9]
Possible Causes:
-
Variations in Purity or Potency: Although reputable suppliers provide a certificate of analysis (CoA) with purity data (typically ≥98% by HPLC), minor variations in impurities or the presence of less active isomers could affect biological activity.
-
Degree of Hydration: The molecular weight of this compound can vary between batches due to the degree of hydration, which will affect the actual concentration of stock solutions if not accounted for.[7][8][10]
-
Improper Storage and Handling: Degradation of the compound due to exposure to light, moisture, or repeated freeze-thaw cycles can lead to reduced potency.
Solutions:
-
Always refer to the batch-specific CoA: Before preparing stock solutions, check the batch-specific molecular weight provided on the CoA to ensure accurate concentration calculations.
-
Perform a qualification experiment: When receiving a new batch, perform a simple, rapid assay (e.g., a cell viability assay with a sensitive cell line) to compare its activity with a previous, validated batch.
-
Aliquot stock solutions: To minimize freeze-thaw cycles, aliquot your stock solution into single-use volumes and store them at -20°C.
-
Protect from light: Store the solid compound and solutions protected from light.
Issue 2: Poor Solubility or Precipitation in Media
Symptoms:
-
Precipitation of the compound when diluting stock solutions in aqueous media.
-
Cloudiness observed in cell culture media after adding the compound.
Possible Causes:
-
Limited solubility in aqueous solutions: While soluble in water at high concentrations, the dihydrochloride salt may have different solubility characteristics in complex biological media containing salts and proteins.
-
pH of the media: The pH of the cell culture media can affect the solubility of the compound.
Solutions:
-
Use a co-solvent for in vivo studies: A common formulation for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Prepare intermediate dilutions: When preparing working concentrations for cellular assays, make intermediate dilutions in a suitable solvent before the final dilution in cell culture media.
-
Gentle warming and sonication: If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[5] However, be cautious not to degrade the compound with excessive heat.
-
Filter-sterilize: After dissolution, filter-sterilize the solution to remove any micro-precipitates.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the batch-specific molecular weight from the Certificate of Analysis.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into single-use tubes and store at -20°C, protected from light.
Protocol 2: In Vitro Cell Proliferation Assay (Example with A549 cells)
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of PF-3758309 from your stock solution in cell culture media. A typical concentration range to test would be from 1 nM to 10 µM.
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of PF-3758309. Include a vehicle control (media with the same percentage of DMSO as the highest drug concentration).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assess cell viability using a standard method such as MTS or resazurin assay, following the manufacturer's instructions.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of PF-3758309 Action
Caption: PF-3758309 inhibits PAKs, leading to downregulation of the NF-κB pathway and oncogenic signaling.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent results with PF-3758309.
References
- 1. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-3758309 - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF 3758309 dihydrochloride | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 8. bio-techne.com [bio-techne.com]
- 9. PAK inhibition by PF-3758309 enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
Validation & Comparative
A Comparative Guide to PF-3758309 Dihydrochloride and Other PAK Inhibitors
This guide provides a comprehensive comparison of PF-3758309 dihydrochloride with other notable p21-activated kinase (PAK) inhibitors, including FRAX597, G-5555, and IPA-3. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, selectivity, and efficacy, supported by experimental data and protocols.
Introduction to p21-Activated Kinases (PAKs)
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are crucial downstream effectors of the Rho GTPases, Cdc42 and Rac.[1] They are divided into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6). PAKs play a significant role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][2] Dysregulation of PAK signaling is implicated in numerous diseases, particularly cancer, making them attractive therapeutic targets.[1][2]
Overview of Inhibitors
This guide focuses on four key PAK inhibitors, each with distinct characteristics:
-
This compound: A potent, orally available, ATP-competitive pan-PAK inhibitor with high affinity for PAK4.[3][4]
-
FRAX597: A potent, ATP-competitive inhibitor selective for Group I PAKs (PAK1, PAK2, and PAK3).[5][6]
-
G-5555: A potent and selective ATP-competitive inhibitor of Group I PAKs, particularly PAK1 and PAK2.[7][8]
-
IPA-3: A selective, non-ATP-competitive allosteric inhibitor of Group I PAKs, with a preference for PAK1.[9][10]
Mechanism of Action
The inhibitory mechanisms of these compounds differ significantly. PF-3758309, FRAX597, and G-5555 are ATP-competitive inhibitors , meaning they bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrates.[5][7]
In contrast, IPA-3 is an allosteric inhibitor . It binds to the autoregulatory domain of PAK1, preventing the conformational change required for activation by upstream GTPases like Cdc42.[9][10] This unique mechanism means it does not compete with ATP and is ineffective against already activated PAK1.[3]
Data Presentation: Quantitative Comparison of PAK Inhibitors
The following tables summarize the in vitro potency and cellular activity of the four PAK inhibitors based on published experimental data.
Table 1: In Vitro Inhibitory Activity (IC50/Ki in nM)
| Target | PF-3758309 (dihydrochloride) | FRAX597 | G-5555 | IPA-3 |
| PAK1 | 13.7 (Ki)[4] | 8 (IC50)[5][6] | 3.7 (Ki)[7][8] | 2500 (IC50)[9][10] |
| PAK2 | 190 (IC50)[4] | 13 (IC50)[5][6] | 11 (Ki)[7][8] | - |
| PAK3 | 99 (IC50)[4] | 19 (IC50)[5][6] | - | - |
| PAK4 | 18.7 (Ki)[3][4], 2.7 (Kd)[4] | >10,000 (IC50)[5] | - | No Inhibition[9] |
| PAK5 | 18.1 (Ki)[4] | - | - | No Inhibition[9] |
| PAK6 | 17.1 (Ki)[4] | - | - | No Inhibition[9] |
Table 2: Cellular Activity
| Assay | PF-3758309 | FRAX597 | G-5555 | IPA-3 |
| Anchorage-Independent Growth (IC50) | 4.7 nM (panel of tumor cell lines)[4][11] | Inhibits schwannoma cell proliferation[5] | Greater activity in PAK-amplified breast cancer cells[7] | Reduces cell spreading[9] |
| Cellular Proliferation (IC50) | 20 nM (A549 cells)[4] | Inhibits schwannoma cell proliferation[5] | - | Reduces cell spreading[9] |
| pGEF-H1 Inhibition (IC50) | 1.3 nM[4][11] | - | - | - |
Mandatory Visualization
Signaling Pathway Diagram
Caption: Simplified overview of the p21-activated kinase (PAK) signaling pathway.
Experimental Workflow Diagram
References
- 1. Soft–Agar colony Formation Assay [bio-protocol.org]
- 2. promega.com [promega.com]
- 3. PAK1/2/3 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 6. protocols.io [protocols.io]
- 7. Anchorage-Independent Growth Assay [whitelabs.org]
- 8. benchchem.com [benchchem.com]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. benchchem.com [benchchem.com]
- 11. The Role of the p21-Activated Kinase Family in Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Validating PF-3758309 Dihydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-3758309 dihydrochloride, a potent inhibitor of p21-activated kinase 4 (PAK4), with alternative compounds. It includes detailed experimental protocols for validating target engagement in a cellular context and presents quantitative data to support the objective comparison of these inhibitors.
Introduction to PF-3758309 and Target Engagement
PF-3758309 is a well-characterized, ATP-competitive inhibitor with high affinity for PAK4, a serine/threonine kinase implicated in various oncogenic signaling pathways.[1][2][3] Validating that a compound like PF-3758309 reaches and binds to its intended intracellular target is a critical step in drug discovery and development. This guide outlines key methodologies to confirm this target engagement, ensuring that the observed cellular effects are a direct result of PAK4 inhibition.
Comparison of PF-3758309 with Alternative PAK4 Inhibitors
Several other small molecules have been developed to target PAK kinases. This section compares PF-3758309 with notable alternatives: KPT-9274, GNE-2861, and FRAX1036. While PF-3758309 is a potent pan-PAK inhibitor with high affinity for PAK4, these alternatives exhibit different selectivity profiles.
| Inhibitor | Primary Target(s) | Mechanism of Action | Ki/IC50 (nM) | Reference(s) |
| PF-3758309 | PAK4, PAK1, PAK5, PAK6 | ATP-competitive | PAK4 (Ki): 18.7PAK1 (Ki): 13.7PAK5 (Ki): 18.1PAK6 (Ki): 17.1PAK2 (IC50): 190PAK3 (IC50): 99 | [1][2][3] |
| KPT-9274 | PAK4, NAMPT | Allosteric (PAK4), Inhibitor (NAMPT) | PAK4: Not reported (Allosteric)NAMPT (IC50): ~120 | [1] |
| GNE-2861 | PAK4, PAK5, PAK6 | ATP-competitive | PAK4 (IC50): 7.5PAK5 (IC50): 126PAK6 (IC50): 36 | [4] |
| FRAX1036 | Group I PAKs (PAK1, PAK2, PAK3) | ATP-competitive | PAK1 (Ki): 23.3PAK2 (Ki): 72.4 | [2] |
Experimental Protocols for Target Engagement Validation
To confirm that PF-3758309 and its alternatives are engaging with PAK4 within the cell, several robust methods can be employed.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., HCT116, A549) to 80-90% confluency.
-
Treat cells with varying concentrations of PF-3758309 or an alternative inhibitor (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
After incubation, harvest the cells and resuspend them in PBS supplemented with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[5][6]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 37°C water bath).[5]
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[7]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for PAK4. A loading control (e.g., β-actin or GAPDH) should also be probed.
-
Quantify the band intensities to determine the amount of soluble PAK4 at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble PAK4 against the temperature to generate melting curves for each inhibitor concentration. A shift in the melting curve to a higher temperature indicates target stabilization and therefore, engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[8][9]
Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding for a NanoLuc®-PAK4 fusion protein.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.
-
-
Assay Plate Setup:
-
Dispense the cell suspension into a 384-well white assay plate.
-
Add the NanoBRET™ tracer and the test compound (PF-3758309 or alternatives) at various concentrations. Include a no-compound control.
-
-
Equilibration and Reading:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Read the plate within 10 minutes using a luminometer equipped with 450 nm and >600 nm filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and therefore, target engagement. Plot the BRET ratio against the compound concentration to determine the IC50 value.
-
Western Blotting for Downstream Signaling
Inhibition of PAK4 should lead to a decrease in the phosphorylation of its downstream substrates. GEF-H1 is a well-established substrate of PAK4.[10][11][12]
Protocol:
-
Cell Treatment and Lysis:
-
Treat cancer cells with PF-3758309 or alternative inhibitors at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-GEF-H1 (Ser810), total GEF-H1, phospho-PAK4 (Ser474), and total PAK4.[13][14] Use a loading control antibody as well.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-GEF-H1 to total GEF-H1 and phospho-PAK4 to total PAK4 will confirm target engagement and inhibition of the signaling pathway.
-
Visualizing Cellular Processes
To better understand the experimental workflows and the signaling pathway involved, the following diagrams are provided.
References
- 1. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NAMPT by PAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 9. NanoBRET® TE Intracellular Kinase Assays [promega.sg]
- 10. journals.biologists.com [journals.biologists.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. PAK4 mediates morphological changes through the regulation of GEF-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phospho-PAK4 (Ser474)/PAK5 (Ser602)/PAK6 (Ser560) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-GEF-H1 (Ser886) (E1L6D) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Specificity of PF-3758309 Dihydrochloride Against PAK Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the p21-activated kinase (PAK) inhibitor PF-3758309 dihydrochloride and its alternatives. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their studies by offering a detailed analysis of specificity against PAK isoforms, supported by experimental data and protocols.
Introduction to p21-Activated Kinases (PAKs)
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation. The six identified PAK isoforms are categorized into two groups based on their structural and functional similarities: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). Dysregulation of PAK signaling has been implicated in numerous diseases, most notably cancer, making them attractive therapeutic targets.
PF-3758309 is a potent, ATP-competitive inhibitor with activity across all PAK isoforms.[1] This guide will delve into its specificity profile and compare it with other commercially available PAK inhibitors, providing researchers with the necessary information to make an informed decision for their experimental needs.
Comparative Analysis of PAK Inhibitor Specificity
The following table summarizes the in vitro inhibitory activity of PF-3758309 and selected alternative PAK inhibitors against the six PAK isoforms. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, has been compiled from various biochemical assays.
| Inhibitor | Target Group | PAK1 | PAK2 | PAK3 | PAK4 | PAK5 | PAK6 |
| PF-3758309 | Pan-PAK | 13.7 nM (Ki)[1] | 190 nM (IC50)[1] | 99 nM (IC50)[1] | 18.7 nM (Ki)[1] | 18.1 nM (Ki)[1] | 17.1 nM (Ki)[1] |
| IPA-3 | Group I | 2.5 µM (IC50)[2] | NI | NI | NI | NI | NI |
| FRAX597 | Group I | 8 nM (IC50)[2] | 13 nM (IC50)[2] | 19 nM (IC50)[2] | >10 µM (IC50)[3] | NI | 23% inhibition[3] |
| G-5555 | Group I | 3.7 nM (Ki)[4] | 11 nM (Ki)[5] | >70% inhibition[4] | NI | NI | NI |
| KPT-9274 | Group II (and NAMPT) | NI | NI | NI | <100 nM (IC50)[6] | NI | NI |
NI: No Inhibition reported or significantly high IC50/Ki values.
Signaling Pathways and Inhibitor Targets
The following diagram illustrates a simplified overview of the PAK signaling pathway and the points of intervention for PF-3758309 and its alternatives.
Caption: Simplified PAK signaling pathway and inhibitor targets.
Experimental Protocols
Accurate determination of inhibitor specificity is paramount. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Assays
1. LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase of interest.
-
Principle: The assay is based on the displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by a test compound. Binding of the tracer to a europium (Eu)-labeled anti-tag antibody-kinase complex results in a high FRET signal. Inhibition of this interaction by a test compound leads to a decrease in the FRET signal.[7]
-
Materials:
-
Purified, tagged (e.g., GST- or His-tagged) PAK isoforms
-
LanthaScreen® Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His)
-
Kinase-specific LanthaScreen® tracer
-
Test inhibitor (e.g., PF-3758309)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
TR-FRET-capable plate reader
-
-
Procedure: [8]
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add 5 µL of the test inhibitor dilution.
-
Prepare a kinase/antibody mixture by diluting the PAK isoform and the Eu-labeled anti-tag antibody in kinase buffer. Add 5 µL of this mixture to each well.
-
Prepare the tracer solution by diluting the kinase-specific tracer in kinase buffer. Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
-
2. ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.
-
Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[9]
-
Materials:
-
Purified PAK isoforms
-
PAK-specific substrate peptide
-
ATP
-
Test inhibitor (e.g., PF-3758309)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Kinase buffer
-
White, opaque 384-well microplates
-
Luminometer
-
-
Procedure: [10]
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the test inhibitor dilution.
-
Add 2.5 µL of a solution containing the PAK isoform and its substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
-
Cellular Assays
1. Western Blot for Phospho-PAK Analysis
This technique is used to assess the inhibition of PAK autophosphorylation or substrate phosphorylation in a cellular context.
-
Principle: Cells are treated with the inhibitor, and the phosphorylation status of PAKs or their downstream targets is determined by separating cell lysates via SDS-PAGE, transferring the proteins to a membrane, and probing with phospho-specific antibodies.[11]
-
Materials:
-
Cell line of interest
-
Test inhibitor
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (phospho-PAK, total PAK, and loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure: [12]
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test inhibitor for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PAK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total PAK and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Experimental Workflow
The following diagram outlines a typical workflow for determining the specificity of a PAK inhibitor.
Caption: Workflow for determining PAK inhibitor specificity.
Conclusion
This compound is a potent pan-PAK inhibitor with nanomolar efficacy against most PAK isoforms. While this broad-spectrum activity can be advantageous for studying the overall effects of PAK inhibition, researchers seeking to investigate the function of specific PAK isoform groups may find alternative inhibitors more suitable. Group I-selective inhibitors like FRAX597 and G-5555, and the Group II-targeting KPT-9274, offer more refined tools for dissecting the distinct roles of these kinase subfamilies. The selection of an appropriate inhibitor should be guided by the specific research question, the PAK isoform expression profile in the experimental system, and a thorough consideration of the inhibitor's on- and off-target activities. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these and other kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
Cross-Validation of PF-3758309 Dihydrochloride Results with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of the small molecule inhibitor PF-3758309 dihydrochloride with genetic knockdown of its primary target, p21-activated kinase 4 (PAK4). By presenting data from both pharmacological inhibition and genetic approaches side-by-side, this document aims to offer a clearer understanding of the on-target effects of PF-3758309 and validate its use as a specific tool for studying PAK4 signaling in cancer biology.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from studies that have directly compared the effects of PF-3758309 with those of PAK4 genetic knockdown (typically using siRNA) in various cancer cell lines.
Table 1: Comparison of Effects on Cell Viability and Anchorage-Independent Growth
| Cell Line | Parameter | PF-3758309 | PAK4 siRNA/shRNA | Reference |
| A549 (Lung Carcinoma) | Cell Proliferation (IC50) | 20 nM | Not explicitly quantified in the same manner, but shown to inhibit proliferation. | [1] |
| A549 (Lung Carcinoma) | Anchorage-Independent Growth (IC50) | 27 nM | Shown to inhibit anchorage-independent growth. | [1] |
| HCT116 (Colon Carcinoma) | Anchorage-Independent Growth (IC50) | 0.24 nM | PAK4 dependence established. | [1] |
| MDA-MB-231 (Breast Cancer) | Cell Proliferation | Dose-dependent decrease | Significant decrease in cell proliferation. | [2] |
| RH30 (Rhabdomyosarcoma) | Cell Proliferation (IC50) | 33.7 nM | Significant decrease in tumor growth in vivo. | [3] |
| RD (Rhabdomyosarcoma) | Cell Proliferation (IC50) | 8.4 nM | Not explicitly quantified in vitro, but knockdown inhibited tumor growth. | [3] |
Table 2: Comparison of Effects on Apoptosis, Cell Migration, and Invasion
| Cell Line | Parameter | PF-3758309 | PAK4 siRNA/shRNA | Reference |
| A549 (Lung Carcinoma) | Apoptosis (% Caspase 3 Activation) | Treatment leads to apoptosis. | 45% of cells positive for caspase 3 activation at 72h with 100 nM siRNA. | [1] |
| MDA-MB-231 (Breast Cancer) | Cell Migration | Significant reduction | Significant reduction in cell migration. | [2] |
| MDA-MB-231 (Breast Cancer) | Cell Invasion | Significant reduction | Significant reduction in cell invasion. | [2] |
| RD (Rhabdomyosarcoma) | Cell Migration | Significant inhibition | Not explicitly quantified, but knockdown reduced metastatic potential. | [3] |
| RH30 (Rhabdomyosarcoma) | Cell Migration | No significant inhibition | Not explicitly quantified, but knockdown reduced metastatic potential. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on those described in the referenced literature and are intended to provide a starting point for researchers.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard procedures used to assess the anti-proliferative effects of PF-3758309.
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
siRNA-Mediated Knockdown of PAK4
This protocol provides a general guideline for transiently knocking down PAK4 expression.
-
Cell Seeding: One day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
Dilute PAK4-specific siRNA (and a non-targeting control siRNA) in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator before proceeding with downstream assays.
-
Validation of Knockdown: Harvest a subset of cells to confirm PAK4 protein knockdown by Western blotting.
Western Blot Analysis
This protocol is for the detection of total and phosphorylated proteins in key signaling pathways.
-
Cell Lysis: After treatment with PF-3758309 or transfection with siRNA, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PAK4, phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of transformation.
-
Base Agar Layer: Prepare a 0.6% agar solution in complete growth medium and pour it into 6-well plates. Allow it to solidify.
-
Cell Suspension: Trypsinize and resuspend cells to a single-cell suspension.
-
Top Agar Layer: Mix the cell suspension with a 0.3% agar solution in complete growth medium and pour it on top of the base layer.
-
Treatment: For PF-3758309 treatment, include the desired concentration of the inhibitor in the top agar layer. For siRNA experiments, transfect the cells prior to seeding in the agar.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, feeding the colonies with fresh medium containing the inhibitor every 3-4 days.
-
Colony Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the PAK4-mediated PI3K/AKT signaling pathway, which is a key pathway affected by PF-3758309 and PAK4 knockdown.
Caption: PAK4-PI3K/AKT Signaling Pathway.
Experimental Workflow Diagram
This diagram outlines a typical experimental workflow for cross-validating the effects of a small molecule inhibitor with genetic knockdown.
Caption: Experimental Workflow for Cross-Validation.
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activated-PAK4 predicts worse prognosis in breast cancer and promotes tumorigenesis through activation of PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PAK4 inhibits Ras-mediated signaling and multiple oncogenic pathways in high-risk Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
PF-3758309 Dihydrochloride in Patient-Derived Xenografts: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of PF-3758309 dihydrochloride in patient-derived xenograft (PDX) models and other preclinical systems. PF-3758309 is a potent, orally available, ATP-competitive pyrrolopyrazole inhibitor of p21-activated kinases (PAKs), with high affinity for PAK4.[1][2][3] It has demonstrated significant anti-tumor activity in various cancer models by modulating key signaling pathways involved in cell proliferation, survival, and motility.[4][5] This document summarizes its performance against alternative therapies, supported by experimental data, to inform future research and development.
Efficacy in Preclinical Models
PF-3758309 has shown broad anti-proliferative activity across a range of tumor cell lines. In a panel of 92 tumor cell lines, 46% exhibited IC50 values less than 10 nM.[6] Its efficacy has been demonstrated in multiple human tumor xenograft models, where it has resulted in significant tumor growth inhibition (TGI).[4][6] For instance, in an HCT116 colon cancer xenograft model, oral administration of PF-3758309 at 7.5, 15, and 20 mg/kg resulted in tumor growth inhibition of 64%, 79%, and 97%, respectively.[7]
Comparative Efficacy in Patient-Derived Models
While extensive comparative data in fully characterized patient-derived xenograft (PDX) models is limited, studies in patient-derived pancreatic cancer cell lines and mini-PDX models of renal carcinoma offer valuable insights. In patient-derived pancreatic ductal adenocarcinoma (PDA) cell lines, PF-3758309 enhanced the anti-tumor effects of chemotherapeutic agents such as gemcitabine, 5-fluorouracil, and abraxane.[8] A combination of PF-3758309 with gemcitabine showed maximal tumor growth inhibition in vivo.[8]
A study on mini-PDX models from clear cell renal cell carcinoma (ccRCC) patients compared the efficacy of PF-3758309 with another PAK4 inhibitor, KPT-9274, and a novel PAK4-targeting peptide degrader, PpD. In these models, PpD demonstrated greater potency in inhibiting tumor cell growth compared to both PF-3758309 and KPT-9274.[9]
| Model System | Cancer Type | Comparator(s) | Key Findings | Reference |
| Human Tumor Xenografts | ||||
| HCT116 | Colorectal Carcinoma | Dose-response | 64-97% TGI at 7.5-20 mg/kg BID | [7] |
| A549 | Lung Carcinoma | - | >70% TGI at 15-30 mg/kg BID | [4][6] |
| M24met | Melanoma | - | >70% TGI at 15-20 mg/kg PO | [10] |
| Colo205 | Colorectal Carcinoma | - | >70% TGI at 15-20 mg/kg PO | [10] |
| MDA-MB-231 | Breast Cancer | - | >70% TGI at 15-20 mg/kg PO | [10] |
| Patient-Derived Models | ||||
| Pancreatic Cancer Cell Lines | Pancreatic Ductal Adenocarcinoma | Gemcitabine, 5-FU, Abraxane | PF-3758309 enhanced the efficacy of all tested chemotherapies. | [8] |
| Mini-PDX | Clear Cell Renal Cell Carcinoma | KPT-9274, PpD | PpD showed greater potency than PF-3758309 and KPT-9274. IC50 for PF-3758309 was 519.4 nM in a patient-derived organoid model. | [9] |
| Adult T-cell Leukemia Xenograft | Adult T-cell Leukemia | - | 87% TGI at a daily dose of 12 mg/kg. | [7] |
Mechanism of Action and Signaling Pathways
PF-3758309 is a pan-isoform inhibitor of PAKs, a family of serine/threonine kinases that are key effectors of Rho family GTPases.[1] It exhibits inhibitory activity against all PAK isoforms, with particularly high potency against PAK4.[1][7] The inhibition of PAK4 by PF-3758309 has been shown to modulate several downstream signaling pathways, leading to anti-proliferative and pro-apoptotic effects.
A key substrate of PAK4 is GEF-H1, and PF-3758309 has been shown to inhibit its phosphorylation with an IC50 of 1.3 nM in cells.[3][4] Furthermore, studies have indicated that PF-3758309 down-regulates the NF-κB signaling pathway.[1][11] Global cellular analysis has also revealed unexpected links to other pathways, including p53.[3][4]
References
- 1. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-3758309 - Wikipedia [en.wikipedia.org]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PAK4 Inhibitors: PF-3758309 Dihydrochloride vs. KPT-9274
In the landscape of targeted cancer therapy, p21-activated kinase 4 (PAK4) has emerged as a critical node in various oncogenic signaling pathways, making it a compelling target for drug development. Among the chemical probes used to interrogate PAK4 function and explore its therapeutic potential, PF-3758309 dihydrochloride and KPT-9274 stand out as prominent inhibitors. This guide provides a detailed, data-driven comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their studies.
Mechanism of Action and Target Specificity
This compound is a potent, orally bioavailable, and reversible ATP-competitive inhibitor of PAK4.[1][2] It was one of the first PAK4 inhibitors to enter clinical trials.[3] However, its clinical development was terminated due to a lack of selectivity and unfavorable pharmacokinetic properties.[3] While it potently inhibits PAK4, it also demonstrates significant activity against other PAK isoforms, including PAK1, PAK5, and PAK6, earning it the description of a pan-PAK inhibitor.[1][4][5] This broad selectivity profile can be a confounding factor in studies aiming to specifically dissect the role of PAK4.
KPT-9274 , in contrast, is a first-in-class, orally bioavailable small molecule that functions as a dual inhibitor of PAK4 and nicotinamide phosphoribosyltransferase (NAMPT).[6][7] Its mechanism against PAK4 is described as allosteric, which can offer a higher degree of selectivity compared to ATP-competitive inhibitors.[4] The dual inhibition of PAK4 and NAMPT, an enzyme crucial for NAD+ biosynthesis, presents a multi-pronged attack on cancer cell metabolism and signaling, potentially leading to synergistic anti-tumor effects.[7]
Potency and Efficacy: A Quantitative Comparison
The following tables summarize the key quantitative data for PF-3758309 and KPT-9274, providing a clear comparison of their potency against their respective targets.
Table 1: In Vitro Potency of this compound
| Parameter | Target | Value (nM) | Assay Type |
| Kd | PAK4 | 2.7 | Isothermal Calorimetry |
| Ki | PAK4 | 18.7 | Kinase Assay |
| IC50 | PAK4 (pGEF-H1) | 1.3 | Cell-based Assay |
| IC50 | PAK1 | 13.7 | Kinase Assay |
| IC50 | PAK2 | 190 | Kinase Assay |
| IC50 | PAK3 | 99 | Kinase Assay |
| IC50 | PAK5 | 18.1 | Kinase Assay |
| IC50 | PAK6 | 17.1 | Kinase Assay |
| Data sourced from multiple publications.[1][2][8][9][10] |
Table 2: In Vitro Potency of KPT-9274
| Parameter | Target | Value (nM) | Assay Type |
| IC50 | NAMPT | ~120 | Cell-free Enzymatic Assay |
| IC50 | Intracellular NAD+ | ~50 | Cell-based Assay |
| IC50 | PAK4 | <100 | Not specified |
| Data sourced from multiple publications.[6][11][12] |
Cellular and In Vivo Anti-Tumor Activity
Both compounds have demonstrated anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.
PF-3758309 has been shown to inhibit anchorage-independent growth, induce apoptosis, and cause cytoskeletal remodeling in various tumor cell lines.[1][2] It has also demonstrated significant tumor growth inhibition in multiple human xenograft models, including those for colorectal, lung, and breast cancer.[5][13]
KPT-9274 has also shown potent anti-proliferative activity in numerous cancer cell lines.[6] Its dual mechanism is thought to contribute to its efficacy by depleting cellular energy through NAMPT inhibition and disrupting key signaling pathways via PAK4 inhibition.[7] This can lead to cell cycle arrest and apoptosis.[7] In vivo studies have also demonstrated the anti-tumor activity of KPT-9274 in various cancer models.[14]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified PAK4 signaling pathway and points of inhibition.
Caption: General experimental workflow for cell viability assays.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against PAK4 in a biochemical assay.
Materials:
-
Recombinant human PAK4 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[15]
-
ATP
-
Substrate peptide (specific for PAK4)
-
Test compounds (PF-3758309 or KPT-9274) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the recombinant PAK4 enzyme to each well.
-
Add the diluted test compounds to the respective wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, following the manufacturer's instructions.
-
Data is typically recorded as luminescence, which is proportional to the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of inhibitors on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PF-3758309 or KPT-9274
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[16][17][18]
Conclusion
Both PF-3758309 and KPT-9274 are valuable tools for studying PAK4. PF-3758309, with its pan-PAK inhibitory profile, may be useful for investigating the broader effects of PAK inhibition. However, its lack of specificity necessitates careful interpretation of results. KPT-9274, with its dual-targeting mechanism and allosteric inhibition of PAK4, offers a more nuanced approach. Its ability to simultaneously disrupt cellular signaling and metabolism makes it a compelling candidate for further therapeutic development. The choice between these inhibitors will ultimately depend on the specific research question and the desired level of target selectivity. This guide provides the foundational data and methodologies to aid researchers in making that informed decision.
References
- 1. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 4. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 5. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. karyopharm.com [karyopharm.com]
- 8. pnas.org [pnas.org]
- 9. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. promega.jp [promega.jp]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. vigo-avocats.com [vigo-avocats.com]
Navigating the Labyrinth of Preclinical Research: A Comparative Guide to PF-3758309 Dihydrochloride Reproducibility
For researchers, scientists, and drug development professionals, the reproducibility of preclinical data is a cornerstone of reliable and translatable scientific discovery. This guide provides a comprehensive comparison of the experimental data for PF-3758309 dihydrochloride, a potent inhibitor of p21-activated kinase 4 (PAK4), across various studies. By examining its performance alongside alternative PAK inhibitors, this document aims to shed light on the consistency of its experimental outcomes and provide detailed methodologies to aid in the design of future studies.
This compound has been a valuable tool in cancer research, demonstrating significant anti-proliferative and pro-apoptotic effects in a multitude of preclinical models. However, its journey towards clinical application was halted due to poor oral bioavailability in humans and observed adverse effects.[1] Despite this, the extensive body of research surrounding this compound offers a unique opportunity to assess the reproducibility of its effects and understand the factors that may contribute to variability in experimental results.
Unpacking the In Vitro Efficacy: A Tale of Varying Potency
The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a compound. A review of the literature reveals a range of reported IC50 values for PF-3758309 in various cancer cell lines. While the compound consistently demonstrates potent activity, the precise values can differ between studies, highlighting potential sources of experimental variability.
Factors such as the specific cell line, passage number, cell seeding density, assay duration, and the type of viability assay used can all influence the determined IC50 value.[2][3][4][5] For instance, in HCT116 colon cancer cells, the IC50 for anchorage-independent growth has been reported as low as 0.24 nM, while cellular proliferation IC50s in other lines can range into the micromolar concentrations.[6][7]
Here, we present a consolidated overview of the reported in vitro activity of PF-3758309 and a selection of alternative PAK inhibitors.
Table 1: Comparative In Vitro Activity (IC50) of PAK Inhibitors
| Compound | Target(s) | Cell Line | Assay Type | Reported IC50 | Reference(s) |
| PF-3758309 | Pan-PAK (high affinity for PAK4) | HCT116 | Anchorage-Independent Growth | 0.24 nM | [6] |
| A549 | Cellular Proliferation | 20 nM | [8] | ||
| A549 | Anchorage-Independent Growth | 27 nM | [8] | ||
| Neuroblastoma Panel (KELLY, IMR-32, SH-SY5Y, NBL-S) | Cellular Proliferation | 1.85 - 14.02 µM | [9] | ||
| Renal Carcinoma Panel (786-O, Caki-1, ACHN) | Cellular Viability | 3.12 - 200 µM | [10] | ||
| KPT-9274 | PAK4, NAMPT | Renal Carcinoma (Caki-1, 786-O) | Cellular Viability | 570 - 600 nM | [1] |
| Ovarian, Endometrial, Breast Cancer Panel | Cellular Viability | 25 - 83 nM | [11] | ||
| GNE-2861 | Group II PAKs (PAK4, 5, 6) | Breast Cancer (MCF-7/LCC2) | Sensitizes to Tamoxifen | - | [12] |
| LCH-7749944 | PAK4 | Gastric Cancer Panel (MKN-1, BGC823, SGC7901, MGC803) | Cellular Proliferation | 5 - 50 µM | [9] |
| IPA-3 | Group I PAKs | Leukemia Cell Lines | Cellular Viability | Varies | [13][14] |
In Vivo Performance: A Look at Xenograft Models
The anti-tumor efficacy of PF-3758309 has been demonstrated in several xenograft models. Consistent with in vitro findings, the degree of tumor growth inhibition (TGI) can vary. Factors influencing in vivo reproducibility include the mouse strain, tumor implantation site, dosing regimen (dose, frequency, and route of administration), and the specific formulation of the compound.[10][15]
Table 2: In Vivo Efficacy of PF-3758309 in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| HCT116 (Colon) | 7.5 - 20 mg/kg, p.o., bid | 64% - 97% | [1][11] |
| A549 (Lung) | 7.5 - 30 mg/kg, p.o., bid | Statistically significant | [8] |
| Adult T-cell Leukemia | 12 mg/kg/day | 87% | [11] |
| Pancreatic Cancer | Combination with Gemcitabine | Maximally inhibited tumor growth | [16] |
| Renal Carcinoma (mi-PDX) | 2.5 mg/kg, i.p., every 2 days | Tumor cell proliferation rate evaluated | [10] |
Delving into the Methodology: Experimental Protocols
To facilitate the replication and comparison of experimental results, detailed protocols for key assays are provided below. These protocols are synthesized from multiple sources and represent a generalized approach. Researchers should consult the original publications for specific nuances.
Cell Viability/Proliferation Assay
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare serial dilutions of this compound (or alternative inhibitors) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).[9]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[9][10]
-
Viability Assessment: Utilize a suitable cell viability reagent such as CCK-8, MTT, or a resazurin-based assay according to the manufacturer's instructions.[9][13]
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[9]
Anchorage-Independent Growth (Soft Agar) Assay
-
Base Agar Layer: Prepare a solution of 0.6% agar in cell culture medium and pour it into 6-well plates. Allow the agar to solidify.[17]
-
Cell Suspension: Harvest and resuspend cells in a 0.3% agar solution in cell culture medium.[17]
-
Top Agar Layer: Layer the cell-agar suspension on top of the solidified base agar.[17]
-
Compound Treatment: Once the top layer has solidified, add cell culture medium containing the desired concentration of PF-3758309 or vehicle control.
-
Incubation and Feeding: Incubate the plates for 2-3 weeks, replacing the medium with fresh compound-containing medium every 2-3 days.
-
Colony Staining and Counting: Stain the colonies with a suitable dye (e.g., crystal violet) and count the number of colonies using a microscope or an automated colony counter.[16]
Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).[18]
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 2.5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nu/nu).[18]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.[18]
-
Compound Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer PF-3758309 or vehicle control according to the desired dosing regimen (e.g., oral gavage or intraperitoneal injection).[15][18]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Calculate the tumor growth inhibition.[15]
Visualizing the Science: Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Simplified PAK4 signaling pathway and the inhibitory action of PF-3758309.
Caption: General workflow for preclinical evaluation of PF-3758309.
Discussion on Reproducibility and Future Directions
The presented data, while demonstrating the consistent anti-cancer potential of PF-3758309, also underscores the inherent variability in preclinical research. The lack of standardized reporting for experimental details makes direct cross-lab comparisons challenging. To improve the reproducibility of future studies with PAK inhibitors and other targeted therapies, a greater emphasis on detailed methodological reporting is crucial. This includes specifying cell line sources and passage numbers, detailed assay conditions, and complete descriptions of in vivo models and compound formulations.
Furthermore, the discovery of off-target effects for PF-3758309, with some studies suggesting its efficacy may be independent of PAK4 inhibition, highlights the importance of target validation and specificity profiling for any new compound.[19][20] As the field moves forward with novel PAK inhibitors like KPT-9274, which possesses a dual-targeting mechanism, a thorough understanding of their on- and off-target activities will be paramount for their successful clinical translation.
References
- 1. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and managing sources of variability in cell measurements [insights.bio]
- 3. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. marinbio.com [marinbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. LCH-7749944 | PAK | Apoptosis | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual-inhibition of NAMPT and PAK4 induces anti-tumor effects in 3D-spheroids model of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. artscimedia.case.edu [artscimedia.case.edu]
- 17. protocols.io [protocols.io]
- 18. Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mt.com [mt.com]
- 20. Activated PAK4 Regulates Cell Adhesion and Anchorage-Independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PF-3758309 Dihydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of potent kinase inhibitors such as PF-3758309 dihydrochloride is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound and associated waste.
I. Guiding Principles for Disposal
Given the potent biological activity of this compound, all waste containing this compound must be treated as hazardous chemical waste.[1] This includes the pure compound, solutions, and any contaminated laboratory materials. Adherence to institutional and local regulations for hazardous waste is mandatory.[2][3]
II. Waste Segregation and Containment
Proper segregation at the point of generation is the first critical step in the disposal process.[1]
-
Solid Waste:
-
Place unused or expired this compound, along with contaminated personal protective equipment (PPE) such as gloves and weighing paper, into a designated, durable, and sealable hazardous waste container.[1]
-
This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]
-
-
Liquid Waste:
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container to prevent physical injury and chemical exposure.
-
III. Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure appropriate PPE is worn, including a lab coat, safety glasses, and chemical-resistant gloves.[4]
-
Waste Collection:
-
At the point of use, immediately place any solid or liquid waste into the correctly labeled hazardous waste container.
-
Ensure containers are compatible with the waste they are holding. The original chemical container is often a suitable choice for waste.[5]
-
-
Container Labeling:
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[1][3]
-
Ensure that incompatible waste types are segregated to prevent dangerous chemical reactions.[1]
-
Be mindful of accumulation limits, which are typically a maximum of 55 gallons of hazardous waste or one quart of acutely toxic chemical waste in a satellite accumulation area.[3][5][6]
-
-
Disposal Request:
-
Once a waste container is full or ready for disposal, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4]
-
Do not attempt to dispose of this waste through standard municipal trash or sewer systems.[1]
-
IV. Decontamination Procedures
-
All surfaces and laboratory equipment that have come into contact with this compound must be decontaminated.
-
A common and effective procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
All cleaning materials, such as wipes and absorbent pads, must be disposed of as hazardous solid waste.[1]
V. Quantitative Data Summary
| Parameter | Limit | Regulatory Context |
| Hazardous Waste Accumulation | ≤ 55 gallons | Permitted volume in a satellite accumulation area.[6] |
| Acutely Hazardous Waste Accumulation | ≤ 1 quart (liquid) or 1 kg (solid) | Stricter limit for "P-listed" acutely toxic wastes.[3] |
Note: While this compound is not explicitly "P-listed," its high potency warrants cautious handling in line with stringent standards.
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling PF-3758309 dihydrochloride
Essential Safety and Handling Guide for PF-3758309 Dihydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this potent PAK4 inhibitor.
Compound Information
| Property | Value |
| Chemical Name | N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide dihydrochloride |
| Molecular Formula | C₂₅H₃₀N₈OS·2HCl |
| Molecular Weight | 563.55 g/mol |
| Appearance | Off-white to pale yellow powder |
| Storage Temperature | -20°C |
| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM)[1][2] |
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may classify this compound as a non-hazardous substance, its potent biological activity necessitates a cautious approach.[3] It may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause eye and skin irritation.[3] Therefore, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear chemical safety goggles or glasses that have been tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Hand Protection | Handle with gloves. Ensure gloves are inspected before use and use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[3] |
| Skin and Body Protection | Wear a laboratory coat. |
| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to use.
-
Receiving and Storage:
-
Preparation for Use:
-
All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation.[3][4]
-
Before weighing, allow the container to equilibrate to room temperature to prevent condensation.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Solution Preparation:
-
Weigh the desired amount of the compound on a calibrated analytical balance within the fume hood.
-
To prepare a stock solution, slowly add the desired solvent (e.g., DMSO or water) to the solid to minimize dust generation.
-
Cap the vial and vortex or sonicate as needed to ensure complete dissolution.
-
-
Experimental Use:
-
When using the compound in experiments, maintain all PPE.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Work in a designated area and clearly label all solutions.
-
-
Post-Experiment:
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Properly store or dispose of any remaining stock solutions.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Disposal Method:
-
Dispose of the compound and its waste in accordance with local, state, and federal regulations.
-
A recommended method for disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do not let the product enter drains.[3]
-
Visualized Workflows and Pathways
Experimental Workflow
The following diagram outlines the key steps for the safe handling and use of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Signaling Pathway
This compound is a potent, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[5] By inhibiting PAK4, it disrupts downstream signaling pathways involved in cell proliferation, survival, and cytoskeletal remodeling, making it a compound of interest in cancer research.[6]
Caption: Inhibition of the PAK4 signaling pathway.
References
- 1. PF 3758309 dihydrochloride | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
